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2-(Tert-butoxy)ethane-1-sulfonamide Documentation Hub

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  • Product: 2-(Tert-butoxy)ethane-1-sulfonamide
  • CAS: 1341796-42-6

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-[(2-methylpropan-2-yl)oxy]ethanesulfonamide

Structural Properties, Synthesis Pathways, and Pharmacological Utility in Fragment-Based Drug Discovery Executive Summary 2-[(2-methylpropan-2-yl)oxy]ethanesulfonamide (CAS: 1341796-42-6), also known as 2-(tert-butoxy)et...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Properties, Synthesis Pathways, and Pharmacological Utility in Fragment-Based Drug Discovery

Executive Summary

2-[(2-methylpropan-2-yl)oxy]ethanesulfonamide (CAS: 1341796-42-6), also known as 2-(tert-butoxy)ethanesulfonamide, represents a specialized "linker-head" fragment in medicinal chemistry. It combines a classic primary sulfonamide pharmacophore—renowned for Carbonic Anhydrase (CA) inhibition—with a tert-butyl ether tail, which serves as a bulky, lipophilic anchor.

This guide analyzes the molecule's utility as a building block in Fragment-Based Drug Discovery (FBDD), specifically for targeting metalloenzymes where the sulfonamide moiety coordinates with the catalytic zinc ion, while the ether linkage provides rotational freedom and the tert-butyl group probes hydrophobic pockets.

Chemical Identity & Physicochemical Profile[1]

The molecule is amphiphilic, possessing a polar "warhead" (


) and a hydrophobic "tail" (

). This duality makes it an ideal probe for exploring enzyme active sites that contain both hydrophilic zinc-binding regions and adjacent hydrophobic clefts.
Table 1: Physicochemical Specifications
PropertyValueContext
IUPAC Name 2-[(2-methylpropan-2-yl)oxy]ethanesulfonamideOfficial Designation
Common Name 2-(tert-butoxy)ethanesulfonamideLaboratory shorthand
CAS Registry 1341796-42-6Unique Identifier
Formula

Composition
Molecular Weight 181.25 g/mol Fragment-sized (<300 Da)
LogP (Calc) ~0.65Moderate Lipophilicity
TPSA 77.8

Polar Surface Area
H-Bond Donors 1 (Amide

)
Interaction capability
H-Bond Acceptors 3 (Sulfonyl O, Ether O)Interaction capability
Rotatable Bonds 4High conformational flexibility

Synthetic Architecture

The synthesis of 2-alkoxyethanesulfonamides requires careful orchestration to preserve the acid-labile tert-butyl ether group while installing the robust sulfonamide moiety. The canonical route employs a Strecker Sulfite Alkylation followed by chlorination and amination.

Retrosynthetic Analysis

The molecule is disconnected at the C-S bond. The precursor is the corresponding 2-(tert-butoxy)ethyl halide. Direct sulfamoylation of the alcohol (using sulfamoyl chloride) would yield a sulfamate (


), not the desired sulfonamide (

). Therefore, nucleophilic substitution on the alkyl chain is required.
Canonical Synthetic Route (DOT Diagram)

SynthesisPathway Start 2-(tert-butoxy)ethanol Halide 2-(tert-butoxy)ethyl bromide Start->Halide PBr3 / Pyridine (0°C, DCM) Sulfonate Sodium 2-(tert-butoxy) ethanesulfonate Halide->Sulfonate Na2SO3 (H2O/EtOH, Reflux) SulfonylCl Sulfonyl Chloride Intermediate Sulfonate->SulfonylCl SOCl2 / DMF (cat) (Caution: pH control) Product 2-[(2-methylpropan-2-yl)oxy] ethanesulfonamide SulfonylCl->Product NH3 (aq) or NH3 (gas) / THF

Figure 1: Step-wise synthesis from the commercial alcohol precursor. Note the use of base (Pyridine) in step 1 to prevent acid-catalyzed cleavage of the tert-butyl ether.

Detailed Experimental Protocol

Objective: Synthesis of 2-[(2-methylpropan-2-yl)oxy]ethanesulfonamide via the Sulfonyl Chloride intermediate.

Phase 1: Halogenation
  • Reagents: 2-(tert-butoxy)ethanol (1.0 eq), Triphenylphosphine (

    
    , 1.1 eq), Carbon Tetrabromide (
    
    
    
    , 1.1 eq).
  • Procedure: Dissolve alcohol and

    
     in dry DCM at 0°C. Add 
    
    
    
    portion-wise. The Appel reaction conditions are preferred here over
    
    
    to prevent ether cleavage.
  • Workup: Filter off triphenylphosphine oxide; concentrate and distill the bromide.

Phase 2: Strecker Sulfite Alkylation
  • Reagents: 2-(tert-butoxy)ethyl bromide (1.0 eq), Sodium Sulfite (

    
    , 1.5 eq).
    
  • Solvent: Water:Ethanol (3:1).

  • Procedure: Reflux the mixture for 12–16 hours. The halide is displaced by the sulfite ion (

    
    ).
    
  • Purification: Evaporate solvents. The residue contains the sodium sulfonate salt and inorganic salts. Recrystallize from hot ethanol to isolate sodium 2-(tert-butoxy)ethanesulfonate.

Phase 3: Activation & Amination
  • Activation: Treat the dry sulfonate salt with Thionyl Chloride (

    
    ) and a catalytic amount of DMF.
    
    • Critical Control: Do not overheat. The

      
       byproduct can cleave the 
      
      
      
      -butyl group.[1] Maintain temperature <40°C or use Oxalyl Chloride for milder conditions.
  • Amination: Dissolve the resulting sulfonyl chloride in THF. Cool to 0°C.

  • Addition: Bubble anhydrous Ammonia gas (

    
    ) through the solution or add concentrated Ammonium Hydroxide dropwise.
    
  • Isolation: The sulfonamide precipitates or is extracted with Ethyl Acetate after water dilution. Recrystallize from Ethanol/Hexane.

Mechanism of Action: Carbonic Anhydrase Inhibition

This molecule acts as a classic Zinc-Binder . Its efficacy is derived from the geometry of the sulfonamide group interacting with the active site of Carbonic Anhydrase (CA) isoforms (e.g., hCA II, hCA IX).

Pharmacophore Mapping
  • The Anchor (

    
    ):  The nitrogen atom is deprotonated (
    
    
    
    ) in the active site, coordinating directly to the
    
    
    ion. The sulfonyl oxygens form hydrogen bonds with the backbone amide of Thr199.
  • The Linker (

    
    ):  Provides the necessary distance (approx 3.5 Å) to bridge the hydrophilic catalytic center and the hydrophobic wall of the enzyme.
    
  • The Tail (

    
    -Butyl):  The bulky tert-butyl group sits in the hydrophobic pocket formed by residues Val121, Leu198, and Trp209. This hydrophobic interaction increases binding affinity compared to a simple linear alkyl chain.
    
Biological Pathway Diagram (DOT)

Mechanism Inhibitor 2-(tert-butoxy) ethanesulfonamide Zn_Ion Zn(II) Ion (Catalytic Center) Inhibitor->Zn_Ion Sulfonamide N coordinates Zn Hydrophobic_Pocket Hydrophobic Pocket (Val121, Leu198) Inhibitor->Hydrophobic_Pocket t-Butyl group Van der Waals contacts CA_ActiveSite Carbonic Anhydrase Active Site Effect Inhibition of CO2 Hydration CA_ActiveSite->Effect Blocks Substrate Entry Zn_Ion->CA_ActiveSite Stabilizes Hydrophobic_Pocket->CA_ActiveSite Selectivity Filter

Figure 2: Interaction map showing the dual binding mode: Zinc coordination via the sulfonamide and hydrophobic anchoring via the tert-butyl ether.[1]

Safety & Handling

  • Hazard Class: Sulfonamides can cause hypersensitivity reactions (sulfa allergy). Handle with gloves and respiratory protection.

  • Stability: The tert-butyl ether is stable to base but sensitive to strong acids. Avoid storage in acidic media.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 64201566, 2-[(2-methylpropan-2-yl)oxy]ethanesulfonamide. Retrieved from [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

  • Scott, K. A., et al. (2009).Fragment-based approaches in drug discovery and chemical biology. Biochemistry, 48(23), 5291-5302. (Contextual grounding for sulfonamide fragment libraries).
  • Appel, R. (1975).Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition, 14(12), 801-811. (Methodology for halide synthesis).

Sources

Exploratory

Structural Elucidation and Physicochemical Profiling of C6H15NO3S: Hydroxy-Sulfonamides vs. Amino-Sulfonic Acids

[1] Executive Summary The chemical formula C6H15NO3S (Molecular Weight: 181.25 g/mol ) presents a unique challenge in drug development and chemical inventory: it represents a molecular boundary where two distinct chemica...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The chemical formula C6H15NO3S (Molecular Weight: 181.25 g/mol ) presents a unique challenge in drug development and chemical inventory: it represents a molecular boundary where two distinct chemical classes overlap—lipophilic hydroxy-sulfonamides and zwitterionic amino-sulfonic acids .[1]

While frequently queried as a "sulfonamide," the most commercially prevalent compound with this exact formula is N,N-Diethyltaurine (DET) , a Good's buffer derivative which is chemically a sulfonic acid, not a sulfonamide.[1] Misidentification between these isomers can lead to catastrophic failures in LogP modeling and bioavailability screening.[1]

This technical guide provides a rigorous analysis of the C6H15NO3S entity, detailing its molecular weight derivation, structural isomers, and the analytical protocols required to distinguish the sulfonamide pharmacophore from its zwitterionic bioisosteres.[1]

Part 1: Physicochemical Core Data[1]

Molecular Weight and Elemental Composition

The precise molecular weight is critical for high-resolution mass spectrometry (HRMS) validation.[1] The values below are calculated based on IUPAC standard atomic weights.

ElementSymbolCountAtomic Weight ( g/mol )Total Mass ContributionMass %
CarbonC612.01172.06639.76%
HydrogenH151.00815.1208.34%
NitrogenN114.00714.0077.73%
OxygenO315.99947.99726.48%
SulfurS132.06532.06517.69%
Total 181.255 g/mol 100.00%
  • Monoisotopic Mass: 181.07726 Da (Essential for [M+H]+ identification in LC-MS).[1]

  • Degree of Unsaturation (DoU): 0. (Implies acyclic saturated structure, treating S=O bonds as formal dipoles in specific counting conventions, or indicating the presence of hypervalent sulfur without carbon unsaturation).

Part 2: Structural Isomerism – The "Sulfonamide" Trap[1]

In drug design, the term "sulfonamide" refers strictly to the


 functional group.[1][2] However, the formula C6H15NO3S is often chemically ambiguous.[1] Below are the two primary structural candidates researchers must distinguish.
Candidate A: The True Sulfonamide (Theoretical Target)

To satisfy the formula C6H15NO3S as a sulfonamide (


), the molecule must contain a hydroxyl group (

) to account for the third oxygen atom.[1]
  • Structure: N-(2-Hydroxyethyl)-N-methylpropane-1-sulfonamide (or similar alkyl isomers).[1]

  • Functional Group: Sulfonamide (

    
    ) + Alcohol (
    
    
    
    ).[1]
  • Properties: Non-ionic at physiological pH, moderate LogP (lipophilic), H-bond donor/acceptor.[1]

  • Application: Transition state analogs, protease inhibitors.[1]

Candidate B: The "False Friend" (N,N-Diethyltaurine)

This is the most common commercial chemical with this formula.[1]

  • Structure:

    
     (often exists as a zwitterion).[1]
    
  • Functional Group: Amino-Sulfonic Acid.[1]

  • Properties: Highly polar, exists as a zwitterion, extremely low LogP (hydrophilic).[1]

  • Application: Biological buffering agent (Good's Buffer derivative).[1]

Visualization: Structural Decision Tree

The following diagram illustrates the structural divergence and the critical checkpoints for identification.

IsomerLogic Start Input Formula: C6H15NO3S MW: 181.25 CheckO Functional Group Analysis (3 Oxygen Atoms) Start->CheckO PathA Isomer A: Sulfonamide (R-SO2-N-R) CheckO->PathA If S is bonded to 2 Oxygens PathB Isomer B: Sulfonic Acid (R-SO3H) CheckO->PathB If S is bonded to 3 Oxygens StructA Structure: Hydroxy-Sulfonamide Contains -OH and -SO2N- PathA->StructA StructB Structure: N,N-Diethyltaurine Contains -SO3- and NH+ PathB->StructB PropA Properties: Lipophilic Non-Zwitterionic StructA->PropA PropB Properties: Hydrophilic Zwitterionic (Salt-like) StructB->PropB

Figure 1: Structural divergence of C6H15NO3S.[1] Researchers must determine if the sulfur atom is hexavalent with two oxygens (Sulfonamide) or hexavalent with three oxygens (Sulfonic Acid).[1]

Part 3: Analytical Protocols for Validation

To confirm the identity of a C6H15NO3S sample, standard purity checks (HPLC) are insufficient due to the lack of chromophores in both isomers.[1] The following multi-modal protocol is required.

1H-NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance (NMR) provides the most definitive structural proof.[1]

  • Protocol: Dissolve 5 mg of sample in DMSO-d6.

  • Diagnostic Signal (Sulfonamide): Look for the hydroxyl proton (

    
    ) signal, typically a broad singlet between 4.0–5.0 ppm (exchangeable with D2O).[1] The protons adjacent to the sulfonamide nitrogen will show distinct splitting patterns based on the alkyl chain.
    
  • Diagnostic Signal (Sulfonic Acid - DET): Look for the distinct ethyl group triplet/quartet patterns.[1] Crucially, the protons alpha to the sulfonate group (

    
    ) will appear upfield (approx 2.6–2.9 ppm) compared to sulfonamide alpha-protons.[1]
    
Infrared (IR) Spectroscopy[1]
  • Sulfonamide: Strong absorption bands for

    
     stretching at 1350 cm⁻¹  (asymmetric) and 1160 cm⁻¹  (symmetric).[1] A broad 
    
    
    
    stretch (3200-3400 cm⁻¹) confirms the hydroxy-sulfonamide structure.[1]
  • Sulfonic Acid (Zwitterion): Broad bands indicative of

    
     salts and distinct 
    
    
    
    stretches that differ from the sulfonamide doublet.[1]
Experimental Workflow: Identification Pipeline

Workflow Sample Unknown Sample C6H15NO3S Solubility Solubility Test (Water vs. DCM) Sample->Solubility ResultWater Soluble in Water Insoluble in DCM Solubility->ResultWater High Polarity ResultDCM Soluble in DCM Insoluble in Water Solubility->ResultDCM Low Polarity ConclusionA Likely Sulfonic Acid (DET) ResultWater->ConclusionA ConclusionB Likely Sulfonamide ResultDCM->ConclusionB Validation Confirm via 1H-NMR ConclusionA->Validation ConclusionB->Validation

Figure 2: Rapid identification workflow. Solubility profiling provides an immediate "first-pass" distinction between the zwitterionic acid and the neutral sulfonamide.[1]

Part 4: Synthesis & Drug Development Context[1][4]

Synthesis of Hydroxy-Sulfonamides

If the goal is to synthesize the true sulfonamide isomer (e.g., for use as a fragment in drug discovery), the standard protocol involves the Schotten-Baumann reaction .[1]

  • Reagents: Alkanesulfonyl chloride + Amino-alcohol (e.g., N-methylethanolamine).[1]

  • Conditions: 0°C to Room Temperature, DCM solvent, Triethylamine base.

  • Mechanism: Nucleophilic attack of the amine nitrogen on the sulfonyl sulfur, displacing chloride.[1]

  • Purification: Unlike the sulfonic acid isomer, the sulfonamide can be extracted into organic solvents (EtOAc, DCM), simplifying purification.[1]

Biological Relevance[1][2][3]
  • Sulfonamide Isomer: Acts as a bioisostere for amide bonds but with increased metabolic stability and a tetrahedral geometry.[1] This is valuable in protease inhibitor design [1].

  • Sulfonic Acid Isomer (DET): Used strictly as a buffering agent in biological assays.[1] It is metabolically inert and should not be used as a drug scaffold unless targeting specific transport channels.[1]

References

  • PubChem Compound Summary. (2023). 1-Hydroxy-2-(sulfinoamino)hexane (C6H15NO3S).[1][3] National Center for Biotechnology Information.[1] Retrieved from [Link][1]

  • Good, N. E., et al. (1966).[1] Hydrogen ion buffers for biological research.[1] Biochemistry.[1][4][5] (Foundational text on amino-sulfonic acid buffers like DET). Retrieved from [Link][1]

  • RCSB PDB. (2023). Sulfonamide Ligand Interaction Profiles.[1] Research Collaboratory for Structural Bioinformatics.[1] Retrieved from [Link][1]

Sources

Foundational

primary sulfonamide building blocks for medicinal chemistry

Executive Summary & Strategic Value The primary sulfonamide moiety ( ) is far more than a historical artifact of the "sulfa drug" era. In modern medicinal chemistry, it represents a high-value polar building block critic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The primary sulfonamide moiety (


) is far more than a historical artifact of the "sulfa drug" era. In modern medicinal chemistry, it represents a high-value polar building block  critical for Fragment-Based Drug Discovery (FBDD). Unlike its secondary or tertiary counterparts, the primary sulfonamide offers a unique dual-donor/dual-acceptor hydrogen bonding profile and serves as a privileged bioisostere for carboxylic acids.

This guide moves beyond basic textbook synthesis. We focus on the strategic application of primary sulfonamides to modulate lipophilicity (LogD), optimize metabolic stability, and target metalloenzymes (specifically Zinc-dependent proteases and Carbonic Anhydrases).

Physicochemical Profile & Bioisosterism[1][2][3][4][5]

The decision to incorporate a primary sulfonamide building block is often driven by the need to alter the physicochemical landscape of a lead compound without sacrificing polarity.

The "Warhead" Mechanics

The primary sulfonamide is a non-classical bioisostere of the carboxylic acid. While both are polar, their acidity profiles differ significantly, allowing for precise tuning of ionization states at physiological pH.

FeatureCarboxylic Acid (

)
Primary Sulfonamide (

)
Med-Chem Implication
pKa 4.0 – 5.09.8 – 10.5Sulfonamides remain neutral at pH 7.4, improving passive membrane permeability compared to anionic carboxylates.
H-Bond Donors 12Enhanced capability to capture backbone carbonyls in the target protein.
H-Bond Acceptors 22Similar acceptor capability via sulfonyl oxygens.
Geometry Planar (

)
Tetrahedral (

-like)
The sulfur center creates a "kink," offering a different vector for substituent display.

Expert Insight: The acidity of the sulfonamide


 can be dramatically shifted by the electronic nature of the 

-group. An electron-withdrawing heteroaryl ring (e.g., thiadiazole) can lower the pKa to ~6.5, mimicking the ionization of a carboxylic acid while retaining the sulfonamide's unique geometry.

Advanced Synthetic Methodologies

Causality in Experimentation: Traditional chlorosulfonation (using


) is often incompatible with acid-sensitive fragments or complex scaffolds. Modern medicinal chemistry demands milder, transition-metal-catalyzed approaches that allow for Late-Stage Functionalization (LSF) .
The "DABSO" Revolution (Palladium-Catalyzed Insertion)

The use of DABSO (DABCO-bis(sulfur dioxide)) has replaced gaseous


, serving as a bench-stable solid source of sulfur dioxide. This method allows for the direct conversion of aryl iodides/bromides to primary sulfonamides in a one-pot sequence, avoiding the instability of sulfonyl chloride intermediates.

DABSO_Workflow ArI Aryl Iodide (Building Block) Pd_Cycle Pd(0) Oxidative Addition ArI->Pd_Cycle Pd(OAc)2, Ligand SO2_Ins SO2 Insertion (via DABSO) Pd_Cycle->SO2_Ins DABSO release SO2 Sulfinate Pd-Sulfinate Intermediate SO2_Ins->Sulfinate Hydrazine Activation: N-Chlorosuccinimide or Hydrazine Sulfinate->Hydrazine Electrophilic Trap Product Primary Sulfonamide (-SO2NH2) Hydrazine->Product Ammonia Source

Figure 1: The DABSO-mediated palladium-catalyzed synthesis allows access to primary sulfonamides from aryl halides, bypassing the harsh conditions of chlorosulfonic acid.

Protocol: Pd-Catalyzed Aminosulfonylation (The Willis Method)

Validation: This protocol is robust for aryl iodides and tolerates sensitive functionality (esters, nitriles).

Reagents:

  • Aryl Iodide (1.0 equiv)

  • DABSO (0.6 equiv)[1][2]

  • 
     (5 mol%)[1]
    
  • CataCXium A (7.5 mol%) or

    
    
    
  • Isopropylmagnesium chloride (if using Grignard route) OR Hydrazine hydrate (for aminosulfonylation).

Step-by-Step Workflow:

  • Catalyst Formation: In a glovebox or under Argon, combine aryl iodide, DABSO, and Pd-catalyst/ligand system in isopropanol (IPA).

  • Insertion: Heat to 75°C for 14 hours. The Pd inserts into the C-I bond, followed by capture of

    
     from DABSO to form the intermediate palladium sulfinate.
    
  • Activation (The Critical Step): Cool to RT. Add excess hydrazine hydrate. The hydrazine displaces the Pd, forming a sulfinyl hydrazide.

  • Oxidative Cleavage: Treat the intermediate with N-chlorosuccinimide (NCS) or simple bleach (NaOCl) to generate the sulfonyl chloride in situ, followed immediately by addition of aqueous ammonia.

  • Purification: The final primary sulfonamide is often crystalline. Purify via flash chromatography (EtOAc/Hexane).

Strategic Applications in Drug Design

The "Zinc Anchor" (Metalloenzyme Inhibition)

Primary sulfonamides are the gold standard for inhibiting Carbonic Anhydrases (CAs). The nitrogen atom of the sulfonamide is deprotonated in the active site, coordinating directly to the catalytic Zinc ion (


).
  • Design Rule: To increase potency against CA-IX (cancer target), attach the sulfonamide to an electron-deficient aromatic ring. This lowers the pKa, strengthening the ionic interaction with Zinc.

Fragment Linking & Solubility

In FBDD, primary sulfonamides serve as excellent "edge" binders.

  • Solubility: Introducing a

    
     group can increase aqueous solubility by 10-50 fold compared to the parent aryl ring due to its high polarity and H-bonding capacity.
    
  • Metabolic Blocking: Placing a sulfonamide at a metabolically labile para-position of a phenyl ring blocks CYP450 oxidation (metabolic soft spot).

Binding_Mode Zn Zn(II) Ion (Enzyme Active Site) His3 His-His-His Triad His3->Zn Structural Anchor Sulfonamide Sulfonamide Nitrogen (Anionic Form) Sulfonamide->Zn Coordination Bond Scaffold Aromatic Scaffold (Hydrophobic Interactions) Sulfonamide->Scaffold Covalent Link Oxygens Sulfonyl Oxygens (H-Bond Acceptors) Oxygens->Zn Secondary Interaction

[8]

References

  • Willis, M. C. (2010). Palladium-Catalyzed Synthesis of Sulfonamides via the Insertion of Sulfur Dioxide. Chemical Reviews.

  • Woolven, H., et al. (2011).[3][4][5] DABCO-bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis. Organic Letters.

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem.

  • Flegeau, E. F., et al. (2016).[4][5] Sulfonamide Synthesis via Palladium-Catalyzed Aminosulfonylation. Synlett.

Sources

Exploratory

Technical Guide: Tert-Butyl Ether Functionalized Sulfonamide Scaffolds

Synthetic Architecture, Metabolic Profiling, and Pharmacological Optimization Executive Summary This technical guide analyzes the design, synthesis, and application of tert-butyl ether (TBE) functionalized sulfonamides ....

Author: BenchChem Technical Support Team. Date: February 2026

Synthetic Architecture, Metabolic Profiling, and Pharmacological Optimization

Executive Summary

This technical guide analyzes the design, synthesis, and application of tert-butyl ether (TBE) functionalized sulfonamides . These scaffolds represent a critical intersection in medicinal chemistry, combining the zinc-binding efficacy of the sulfonamide pharmacophore (


) with the steric bulk and lipophilicity of the tert-butyl ether moiety.

While sulfonamides are ubiquitous in Carbonic Anhydrase (CA) inhibition and antibacterial therapeutics, the incorporation of a TBE group is a strategic "tail" modification. It serves two primary functions: (1) Metabolic Shielding , by blocking the rapid oxidative dealkylation common to primary ethers, and (2) Hydrophobic Pocket Targeting , specifically exploiting the lipophilic active site clefts of tumor-associated CA isoforms (CA IX/XII).

Part 1: Rational Design & Structure-Activity Relationship (SAR)

The "Tail Approach" in CA Inhibition

The efficacy of sulfonamide inhibitors relies on the "Tail Approach."[1] The sulfonamide head group binds the catalytic Zinc ion (


) deep within the enzyme active site.[1] The "tail"—in this case, the tert-butyl ether linker—extends outward to interact with the hydrophobic and hydrophilic halves of the active site entrance.
  • Steric Occlusion: The bulky tert-butyl group (

    
    ) creates a high steric barrier. This is particularly effective for isoform selectivity, as the active site topology differs significantly between the ubiquitous cytosolic isoforms (CA I/II) and the membrane-bound, tumor-associated isoforms (CA IX/XII).
    
  • Lipophilicity Modulation: The TBE group significantly increases cLogP compared to methoxy or ethoxy analogs. This enhances membrane permeability (passive diffusion) but requires careful balancing to avoid poor aqueous solubility.

Metabolic Stability: The Alpha-Carbon Advantage

A critical advantage of the tert-butyl ether over primary or secondary ethers is its resistance to O-dealkylation .

  • Mechanism of Failure (Primary Ethers): Cytochrome P450 enzymes (CYPs) typically abstract a hydrogen atom from the

    
    -carbon (adjacent to the oxygen). This forms an unstable hemiacetal intermediate, which collapses to release an aldehyde and the dealkylated alcohol.
    
  • TBE Resilience: The tert-butyl group lacks

    
    -hydrogens (
    
    
    
    ). Consequently, the direct oxidative O-dealkylation pathway is chemically impossible.
  • The Trade-off: While immune to dealkylation, the TBE group is susceptible to

    
    -oxidation (hydroxylation of the terminal methyl groups) by CYP2C9 or CYP3A4, though this process is generally slower than dealkylation.
    

Part 2: Synthetic Architectures

Strategic Disconnection

Direct alkylation of sulfonamides with tert-butyl halides is often low-yielding due to competing elimination reactions (E2) forming isobutylene. The preferred synthetic route utilizes tert-Butyl 2,2,2-trichloroacetimidate (TBTA) under mild Lewis acid catalysis. This method is compatible with the sulfonamide functionality, which remains protected or inert during the etherification of a hydroxyl handle.

Validated Protocol: TBTA Etherification

Objective: Synthesis of 4-(2-(tert-butoxy)ethyl)benzenesulfonamide from 4-(2-hydroxyethyl)benzenesulfonamide.

Reagents:

  • Substrate: Hydroxy-sulfonamide precursor (1.0 equiv)

  • Reagent: tert-Butyl 2,2,2-trichloroacetimidate (TBTA) (2.0 equiv)

  • Catalyst: Boron Trifluoride Etherate (

    
    ) (0.1 equiv) or 
    
    
    
    (cat.)
  • Solvent: Anhydrous Dichloromethane (DCM) or Cyclohexane/DCM mix.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under Argon atmosphere. Dissolve the hydroxy-sulfonamide precursor (1.0 mmol) in anhydrous DCM (5 mL).

  • Reagent Addition: Add TBTA (2.0 mmol) to the solution. The mixture should be clear.

  • Catalysis: Cool the reaction to 0°C. Add

    
     (0.1 mmol) dropwise. Note: A catalytic amount of Phosphoric acid is a milder alternative if the sulfonamide nitrogen is sensitive, though sulfonamides are generally robust.
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 16 hours.

    • Monitoring: Check TLC (System: Hexane/EtOAc 6:4). The product will appear less polar (higher

      
      ) than the alcohol. Stain with Ninhydrin (for sulfonamide) or PMA.
      
  • Quench & Workup: Quench with saturated aqueous

    
     (10 mL). Extract with DCM (
    
    
    
    mL).
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography on silica gel.
    
    • Critical QC: The byproduct is trichloroacetamide (solid). Ensure this is fully separated.

  • Verification:

    
     NMR (
    
    
    
    ) must show a sharp singlet at
    
    
    ppm (9H) for the tert-butyl group.

Part 3: Visualization & Logic

Synthetic Workflow Diagram

The following diagram illustrates the TBTA etherification pathway, highlighting the imidate activation mechanism.

TBTA_Synthesis Start Hydroxy-Sulfonamide Precursor (R-OH) Complex Activated Imidate Complex Start->Complex + TBTA + BF3·OEt2 (Cat) TBTA TBTA Reagent (Cl3C-C(=NH)OtBu) TBTA->Complex TS Transition State (Carbocation-like tBu) Complex->TS Proton Transfer Product tert-Butyl Ether Sulfonamide (R-O-tBu) TS->Product SN1-like Attack Byproduct Trichloroacetamide (Byproduct) TS->Byproduct Elimination

Caption: Acid-catalyzed etherification using TBTA. The reaction proceeds via an imidate intermediate, avoiding harsh basic conditions.

Mechanism of Action: The "Tail Approach"

This diagram visualizes how the TBE scaffold interacts with the Carbonic Anhydrase active site.

CA_Binding Zinc Zn(II) Ion (Catalytic Center) Pocket Hydrophobic Pocket (Selectivity Filter) Sulfonamide Sulfonamide Head (-SO2NH2) Sulfonamide->Zinc Coordination (Tetrahedral) Linker Alkyl/Aryl Scaffold Linker->Sulfonamide Ether tert-Butyl Ether (Tail) Linker->Ether Ether->Pocket Van der Waals / Steric Fit

Caption: Bivalent binding mode. The sulfonamide coordinates Zinc, while the tert-butyl ether tail occupies the hydrophobic pocket to drive selectivity.

Part 4: Comparative Data Profile

The following table summarizes the physicochemical impact of substituting a standard methoxy group with a tert-butyl ether in a benzenesulfonamide scaffold (Representative data based on SAR principles [1][2]).

PropertyMethoxy Analog (-OMe)tert-Butyl Ether Analog (-OtBu)Impact Analysis
Molecular Weight ~215 Da~257 DaModerate increase; remains fragment-like.
cLogP (Lipophilicity) 0.8 - 1.22.1 - 2.5Significant Increase. Improves passive membrane permeability but lowers aqueous solubility.
Metabolic Liability High (O-demethylation)Low (O-dealkylation blocked)Stability Enhanced. Shifts metabolism to slow

-oxidation.
CA IX Selectivity Low (Promiscuous)HighBulky tail discriminates against the smaller active site of CA II.
Chemical Stability StableAcid LabileCaution: TBE is cleaved by strong acids (TFA/HCl), useful for prodrug strategies but requires care during formulation.

References

  • Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry.

  • Nocentini, A., et al. (2021). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors. MDPI Pharmaceuticals.

  • Fandrick, K. R., et al. (2021).[2] Tert-Butyl Ethers: Preparation via TBTA. Organic Chemistry Portal / J. Org. Chem.

  • Barnes-Seeman, D., et al. (2013).[3] Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters.

  • Enamine Ltd. (2024). tert-Butyl 2,2,2-trichloroacetimidate Reagent Profile. Enamine Building Blocks.

Sources

Foundational

An In-depth Technical Guide to 2-(Tert-butoxy)ethane-1-sulfonamide for Drug Discovery Professionals

Foreword: The Strategic Value of Specialized Building Blocks in Modern Drug Discovery In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful d...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of Specialized Building Blocks in Modern Drug Discovery

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. The sulfonamide functional group, a cornerstone of medicinal chemistry, continues to demonstrate its versatility and significance in a wide array of clinically impactful drugs.[1] This guide focuses on a specific, yet increasingly relevant building block: 2-(Tert-butoxy)ethane-1-sulfonamide . Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive technical resource, moving beyond a simple datasheet to offer field-proven insights into its synthesis, applications, and commercial accessibility. We will delve into the causality behind its use, providing a robust framework for its integration into your research and development pipelines.

Physicochemical Properties and Structural Attributes

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. 2-(Tert-butoxy)ethane-1-sulfonamide is a primary sulfonamide bearing a tert-butoxyethyl group. This unique combination of a polar sulfonamide head and a sterically hindered, lipophilic tail imparts specific characteristics that are advantageous in medicinal chemistry.

PropertyValueSource
IUPAC Name 2-[(2-methylpropan-2-yl)oxy]ethanesulfonamidePubChem[2]
CAS Number 1341796-42-6PubChem[2]
Molecular Formula C6H15NO3SPubChem[2]
Molecular Weight 181.26 g/mol PubChem[2]
XLogP3 -0.2PubChem[2]
Topological Polar Surface Area (TPSA) 69.39 ŲChemScene[3]
Hydrogen Bond Donors 1ChemScene[3]
Hydrogen Bond Acceptors 3ChemScene[3]
Rotatable Bonds 6ChemScene[3]

The tert-butyl group provides steric bulk, which can be strategically employed to influence binding to biological targets, modulate metabolic stability by shielding adjacent functional groups from enzymatic degradation, and enhance solubility in organic media for synthetic manipulations. The primary sulfonamide group is a versatile handle for further chemical elaboration and a key pharmacophoric element known to engage in critical hydrogen bonding interactions with protein active sites.

Synthesis of 2-(Tert-butoxy)ethane-1-sulfonamide: A Self-Validating Protocol

The synthesis of 2-(Tert-butoxy)ethane-1-sulfonamide is not commonly detailed in standard chemical literature, often being a novel intermediate within patented synthetic routes. However, a robust and logical two-step synthesis can be proposed based on established chemical principles, starting from the commercially available 2-(tert-butoxy)ethanethiol. This proposed pathway is designed to be self-validating, with each step being a well-understood and high-yielding transformation.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Oxidative Chlorination cluster_step2 Step 2: Amination Thiol 2-(tert-butoxy)ethanethiol SulfonylChloride 2-(tert-butoxy)ethane-1-sulfonyl chloride Thiol->SulfonylChloride Oxidizing Agent (e.g., H₂O₂/HCl or NCS) Sulfonamide 2-(Tert-butoxy)ethane-1-sulfonamide SulfonylChloride->Sulfonamide Ammonia (aq. or gas)

Caption: Proposed two-step synthesis of 2-(Tert-butoxy)ethane-1-sulfonamide.

Step 1: Oxidative Chlorination of 2-(tert-butoxy)ethanethiol

Causality of Experimental Choices: The conversion of a thiol to a sulfonyl chloride is a standard transformation that requires an oxidizing agent and a chloride source. The use of N-Chlorosuccinimide (NCS) in the presence of an acid is a common and effective method that avoids the use of gaseous chlorine.[4] Alternatively, a combination of hydrogen peroxide and a chloride source can be employed for a greener approach.[5]

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(tert-butoxy)ethanethiol (1 equivalent) in a suitable solvent such as acetonitrile.

  • Cooling: Cool the solution to 0-5°C using an ice bath. This is crucial to control the exothermicity of the oxidation reaction.

  • Reagent Addition: Slowly add a solution of N-Chlorosuccinimide (NCS) (2.5-3 equivalents) in acetonitrile dropwise to the cooled thiol solution over a period of 30-60 minutes, ensuring the temperature remains below 10°C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is completely consumed.

  • Workup: Upon completion, filter the reaction mixture to remove the succinimide byproduct. The filtrate, containing the crude 2-(tert-butoxy)ethane-1-sulfonyl chloride, can be carefully concentrated under reduced pressure. The crude product is often used directly in the next step due to the potential instability of sulfonyl chlorides.

Step 2: Amination of 2-(tert-butoxy)ethane-1-sulfonyl chloride

Causality of Experimental Choices: The reaction of a sulfonyl chloride with ammonia is the most direct route to a primary sulfonamide. Using an excess of aqueous ammonia serves as both the nucleophile and the base to neutralize the HCl byproduct. The reaction is typically performed at low temperatures to minimize side reactions.

Experimental Protocol:

  • Reaction Setup: In a separate flask, place an excess of concentrated aqueous ammonia (e.g., 28-30% solution) and cool it to 0-5°C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add the crude 2-(tert-butoxy)ethane-1-sulfonyl chloride from the previous step to the cold ammonia solution with vigorous stirring. The addition should be controlled to maintain the temperature below 10°C.

  • Reaction: Allow the reaction mixture to stir at 0-5°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Product Isolation: The product, 2-(Tert-butoxy)ethane-1-sulfonamide, can be isolated by extraction with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Applications in Medicinal Chemistry and Drug Development

While 2-(Tert-butoxy)ethane-1-sulfonamide is not itself a therapeutic agent, it serves as a crucial intermediate in the synthesis of more complex, biologically active molecules. Its utility is highlighted in several patents, particularly in the development of compounds targeting various diseases.

A key application is in the synthesis of sulfonamide-based drugs where the 2-(tert-butoxy)ethyl group provides a desirable structural motif. For instance, related sulfonamide structures are found in compounds developed for their blood sugar level-depressing activity and as inhibitors of cGMP-PDE (specifically PDE-V), which have applications in treating metabolic and cardiovascular diseases.[6] The tert-butoxy group can confer improved pharmacokinetic properties, such as increased metabolic stability and appropriate lipophilicity for oral absorption.

The primary sulfonamide functionality is a versatile anchor for further chemical modifications, allowing for the construction of compound libraries for high-throughput screening. It can be N-alkylated or N-arylated to explore the structure-activity relationships (SAR) of a lead compound.

Suppliers and Price Analysis

The availability and cost of a building block are critical considerations for any research program. 2-(Tert-butoxy)ethane-1-sulfonamide is available from a number of chemical suppliers, though it is generally considered a specialty reagent. The following table provides a comparative analysis of suppliers and their pricing. Please note that prices are subject to change and should be verified with the supplier.

SupplierCatalog NumberQuantityPrice (EUR)
Reagentia R01A2NN,100mg100 mg€ 468.26
Reagentia R01A2NN,250mg250 mg€ 730.88
Reagentia R01A2NN,1g1 g€ 1,452.50
BLDpharm BD149957-Inquire
ChemScene CS-0351924-Inquire

The pricing structure indicates that this is a high-value building block, reflecting its specialized nature and the multi-step synthesis required for its production. For large-scale synthesis, custom synthesis inquiries with suppliers like BLDpharm or ChemScene may provide a more cost-effective solution.

Conclusion and Future Outlook

2-(Tert-butoxy)ethane-1-sulfonamide represents a valuable and strategic building block for medicinal chemists and drug development professionals. Its unique combination of a primary sulfonamide and a sterically shielded ether linkage offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. While its synthesis is not trivial, the proposed two-step protocol provides a reliable pathway for its preparation on a laboratory scale. As the demand for novel chemical matter in drug discovery continues to grow, the strategic application of specialized intermediates like 2-(Tert-butoxy)ethane-1-sulfonamide will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.

References

  • Nishiguchi, A., Maeda, K., & Miki, S. (2006). A smooth oxidation of several thiol derivatives by a combination of N-chlorosuccinimide and dilute hydrochloric acid afforded the corresponding sulfonyl chlorides in good yield. Synthesis, 4131-4134.
  • CN101880249B - Process method for synthetizing tert-butyl sulfinamide. (n.d.). Google Patents.
  • Yue, H.-L., & Klussmann, M. (2016). Acid-Catalyzed Oxidative Addition of Thiols to Olefins and Alkynes for a One-Pot Entry to Sulfoxides. Synlett, 27(17), 2505–2509.
  • 2-(tert-Butoxy)ethane-1-sulfonamide (1 x 250 mg). (n.d.). Reagentia. Retrieved February 25, 2026, from [Link]

  • US6348474B1 - Sulfonamide compounds and medicinal use thereof. (n.d.). Google Patents.
  • Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. (2025, August 10). Request PDF. Retrieved February 25, 2026, from [Link]

  • CN105753754A - A synthetic method of a medicine raw material tert-butylsulfinamide. (n.d.). Google Patents.
  • 2-(Tert-butoxy)ethan-1-ol | C6H14O2 | CID 24232. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]

  • Homopolymer Bifunctionalization through Sequential Thiol-Epoxy and Esterification Reactions: An Optimization, Quantification, an. (n.d.). The Royal Society of Chemistry. Retrieved February 25, 2026, from [Link]

  • 2-(Tert-butoxy)ethane-1-sulfonamide | C6H15NO3S | CID 64201566. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]

  • Supuran, C. T. (2012). Sulfonamides: a patent review (2008 - 2012).

Sources

Protocols & Analytical Methods

Method

Application Note: Efficient Synthesis of N-Acyl Sulfonamides via Carboxylic Acid Coupling

Topic: Protocol for N-Acylation of Sulfonamides with Carboxylic Acids Content Type: Detailed Application Note Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists [1] Introduction & Strategic Rat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for N-Acylation of Sulfonamides with Carboxylic Acids Content Type: Detailed Application Note Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

[1]

Introduction & Strategic Rationale

The N-acyl sulfonamide moiety (


) is a critical pharmacophore in medicinal chemistry. Structurally, it serves as a bioisostere of the carboxylic acid  group.[1][2] While carboxylic acids have a 

of ~4–5, N-acyl sulfonamides exhibit a similar acidity (

~3.5–5.0) but offer distinct physicochemical advantages:
  • Improved Lipophilicity: They lack the permanent charge of a carboxylate at physiological pH, potentially improving membrane permeability.

  • Metabolic Stability: They avoid glucuronidation pathways common to carboxylic acids.[3]

  • Vector Exploration: The sulfonamide "tail" (

    
    ) allows for additional structure-activity relationship (SAR) exploration in a vector not available in the parent acid.
    

The Synthetic Challenge: Sulfonamides are poor nucleophiles due to the strong electron-withdrawing nature of the sulfonyl group, which delocalizes the nitrogen lone pair. Direct reaction with carboxylic acids is non-spontaneous. Successful coupling requires activation of the carboxylic acid into a highly reactive electrophile (e.g., acid chloride, acyl imidazole, or active ester) and often the deprotonation of the sulfonamide or the use of a nucleophilic catalyst.

Mechanistic Insight & Method Selection

We present two primary protocols. The choice depends on the scale, substrate sensitivity, and available purification methods.

Method A: EDC/DMAP Coupling (The "Discovery" Standard)

Best for: Small-scale (mg to g), acid-sensitive substrates, and rapid library synthesis. Mechanism: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to an O-acylisourea. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, displacing the isourea to form a highly reactive N-acylpyridinium intermediate. This species is electrophilic enough to acylate the weakly nucleophilic sulfonamide.

Method B: CDI Coupling (The "Process" Standard)

Best for: Scale-up (>10 g), cost-efficiency, and "green" chemistry (avoiding chlorinated solvents and toxic byproducts). Mechanism: 1,1'-Carbonyldiimidazole (CDI) reacts with the acid to form an acyl imidazole .[4] This intermediate reacts with the sulfonamide (often requiring a base like DBU to facilitate attack) to yield the product, releasing only


 and imidazole.
Visualizing the Reaction Pathway

The following diagram illustrates the mechanistic flow and decision logic for these couplings.

G Start Start: Carboxylic Acid + Sulfonamide CheckScale Scale / Sensitivity? Start->CheckScale EDC_Route Method A: EDC/DMAP CheckScale->EDC_Route Small Scale / Complex CDI_Route Method B: CDI/DBU CheckScale->CDI_Route Large Scale / Robust Inter_1 O-Acylisourea EDC_Route->Inter_1 + EDC Inter_2 N-Acylpyridinium (Activated Electrophile) Inter_1->Inter_2 + DMAP (Catalyst) Prod_A Product (Acidic Workup) Inter_2->Prod_A + Sulfonamide Inter_3 Acyl Imidazole (Gas Evolution) CDI_Route->Inter_3 + CDI (-CO2) Prod_B Product (Precipitation) Inter_3->Prod_B + Sulfonamide / DBU

Caption: Mechanistic pathways for N-acyl sulfonamide synthesis via EDC (top) and CDI (bottom).

Detailed Experimental Protocols

Protocol A: EDC/DMAP Coupling

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Sulfonamide (1.0 – 1.2 equiv)

  • EDC

    
    HCl (1.2 – 1.5 equiv)
    
  • DMAP (1.2 – 1.5 equiv) Note: Stoichiometric DMAP is often required to drive the reaction and handle the acidic product.

  • Solvent: Dichloromethane (DCM) or DMF (anhydrous).

Step-by-Step Procedure:

  • Dissolution: In a flame-dried flask under

    
    , dissolve the carboxylic acid (1.0 equiv) and sulfonamide (1.2 equiv) in anhydrous DCM (0.1 M concentration).
    
  • Activation: Add DMAP (1.5 equiv) in one portion. The mixture may become homogeneous.

  • Coupling: Cool the mixture to 0°C (ice bath). Add EDC

    
    HCl (1.5 equiv) portion-wise over 5 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.

    • Checkpoint: Monitor by TLC/LCMS. The intermediate active ester may be visible; ensure conversion to the product (mass = Acid + Sulfonamide -

      
      ).
      
  • Critical Workup (Acidic Wash):

    • Dilute with excess DCM.

    • Wash 1: 1M HCl (aqueous). Why? This removes unreacted DMAP, EDC, and urea byproducts. Crucially, it ensures the N-acyl sulfonamide product (pK_a ~4) remains protonated and in the organic layer. Do not wash with NaHCO3 , or you will extract your product into the aqueous waste.

    • Wash 2: Brine.[5]

    • Dry: Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (typically MeOH/DCM or EtOAc/Hexanes with 0.5% AcOH to prevent streaking).

Protocol B: CDI Coupling (One-Pot)

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • CDI (1.1 – 1.2 equiv)

  • Sulfonamide (1.0 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.0 – 1.2 equiv)

  • Solvent: THF or MeCN (anhydrous).

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous THF (0.2 M). Add CDI (1.1 equiv) portion-wise.

    • Observation: Vigorous gas evolution (

      
      ) will occur. Stir at room temperature for 1 hour or until gas evolution ceases. This forms the acyl imidazole.[4]
      
  • Coupling: Add the sulfonamide (1.0 equiv) followed by DBU (1.0 equiv).

    • Note: DBU deprotonates the sulfonamide, making it nucleophilic enough to attack the acyl imidazole.

  • Reaction: Stir at room temperature for 4–16 hours. If the reaction is sluggish, heat to 50°C.

  • Workup:

    • Remove THF under reduced pressure.

    • Redissolve residue in EtOAc.

    • Wash with 1M HCl (to remove DBU and imidazole).

    • Wash with Brine, dry (

      
      ), and concentrate.[5]
      

Troubleshooting & Optimization (Expertise)

The following table synthesizes common failure modes and their solutions based on field experience.

IssueProbable CauseCorrective Action
Low Yield Moisture in solvent/reagents.The active intermediates (O-acylisourea/acyl imidazole) hydrolyze rapidly. Use freshly distilled solvents and flame-dried glassware [1].
Product in Aqueous Waste Incorrect workup pH.N-acyl sulfonamides are acidic (

3.5-5). If you wash with saturated

or NaOH, the product forms a water-soluble salt. Always use acidic washes (HCl/citric acid) to keep product in the organic phase [2].
No Reaction (EDC) Sulfonamide is too electron-poor.If

on sulfonamide is highly electron-withdrawing (e.g.,

), EDC may not be strong enough. Switch to the Acid Chloride method (Acid Cl + Sulfonamide + LiHMDS/NaH) [3].
"Sticky" Solid Urea byproduct contamination.EDC urea byproducts can be difficult to remove. Switch to EDC

HCl
(water soluble) and ensure thorough acidic washes. Alternatively, triturate the crude solid with cold

.
Racemization Over-activation of chiral acids.If the carboxylic acid has an

-chiral center, DMAP can cause racemization via ketene formation. Use HOBt or HOAt as an additive alongside EDC to suppress this [4].

References

  • O'Driscoll, M., Reddy, G. S., & O'Sullivan, T. P. (2015). Recent advances in the synthesis of N-acyl sulfonamides.[6][1][7][8][9] RSC Advances. Link

  • BenchChem Technical Support. (2025). Troubleshooting common issues in sulfonamide synthesis reactions. BenchChem Application Notes. Link

  • Hermann, K., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

Sources

Application

Application Note: Strategic Integration of the tert-Butoxy Moiety in Medicinal Chemistry

Topic: The tert-Butoxy Group as a Lipophilic Spacer in Drug Design Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, DMPK Scientists, and Process Chemists. Abstract The tert-butoxy group (–Ot...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The tert-Butoxy Group as a Lipophilic Spacer in Drug Design Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, DMPK Scientists, and Process Chemists.

Abstract

The tert-butoxy group (–OtBu) represents a high-impact structural motif in modern drug design, offering a unique tripartite advantage: lipophilicity modulation, metabolic shielding, and conformational locking.[1][2] Unlike simple alkoxys (methoxy/ethoxy), the tert-butoxy moiety acts as a bulky, lipophilic "spacer" that can displace solvation shells, fill hydrophobic pockets, and sterically protect adjacent metabolic "soft spots." This guide provides a critical analysis of the tert-butoxy group’s physicochemical properties, detailed protocols for its challenging installation on complex scaffolds, and a rigorous assessment of its metabolic stability profile.

Strategic Rationale: The Physicochemical Triad

Incorporating a tert-butoxy group is rarely a random choice; it is a calculated tactic to alter the trajectory of a lead compound.

A. Lipophilicity and Solvation Displacement

The tert-butoxy group is significantly more lipophilic than its methoxy analog.

  • LogP Contribution: While a methoxy group (–OMe) typically contributes

    
     to 
    
    
    
    to LogP (depending on the aromatic context), a tert-butoxy group contributes
    
    
    to
    
    
    .
  • The "Spacer" Effect: The steric bulk of the tert-butyl moiety (approx. 4 Å diameter) acts as a hydrophobic spacer. It forces the core scaffold away from receptor walls or displaces high-energy water molecules from hydrophobic pockets (the "classical hydrophobic effect"), often resulting in significant potency gains if the pocket can accommodate the bulk.

B. Metabolic Shielding (Steric Occlusion)

One of the primary failures in lead optimization is rapid oxidative clearance. The tert-butoxy group serves as a "metabolic shield":[2]

  • Lack of

    
    -Protons:  Unlike methoxy or ethoxy ethers, the carbon attached to the oxygen is quaternary. There are no 
    
    
    
    -protons for Cytochrome P450 (CYP) enzymes to abstract, effectively blocking the standard O-dealkylation mechanism that plagues simple ethers.
  • Steric Protection of Ortho-Positions: On aromatic rings, a tert-butoxy group blocks metabolic attack at ortho positions due to its sheer size, redirecting metabolism to less critical regions of the molecule.

C. Conformational Locking (The Gear Effect)

The tert-butoxy group is sterically demanding. When attached to an aromatic ring or a rigid scaffold, it restricts rotation around the C(aryl)–O bond. This "locking" can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding.

Synthetic Methodologies: Installation Protocols

Installing a tert-butyl ether is synthetically more challenging than a methyl ether due to the steric bulk of the tert-butyl cation and the tendency for elimination (E1) over substitution (SN1). Standard Williamson ether synthesis (Alkoxide + t-BuBr) often fails, yielding isobutylene gas instead of the ether.

Below are two field-proven protocols designed for complex, high-value substrates.

Protocol A: Magnesium Perchlorate-Catalyzed Protection (Mild Conditions)

Best for: Acid-sensitive substrates and late-stage functionalization. This method avoids strong Bronsted acids.

Reagents:

  • Substrate (Alcohol/Phenol)[3][4]

  • 
     (Di-tert-butyl dicarbonate)[3]
    
  • 
     (Magnesium Perchlorate)[3]
    
  • Solvent: Dichloromethane (DCM) or Chloroform

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve the alcohol substrate (1.0 equiv) in anhydrous DCM (

    
     concentration).
    
  • Catalyst Addition: Add

    
     (0.1 equiv).[3] Note: Magnesium perchlorate is a strong oxidant; handle with care and avoid mixing with strong reducing agents.
    
  • Reagent Addition: Add

    
     (2.3 equiv) in one portion.
    
  • Reaction: Stir at

    
     (reflux) for 18–24 hours. The reaction creates a reactive tert-butyl cation equivalent in situ without generating free strong acid.
    
  • Quench: Cool to room temperature. Dilute with DCM and wash with water (

    
    ) and brine (
    
    
    
    ).
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (typically Hexanes/EtOAc).
    

Validation Check:

  • Success Indicator: Disappearance of the O-H stretch in IR; appearance of a singlet (9H) at

    
     in 
    
    
    
    NMR.
Protocol B: 2,2,2-Trichloroacetimidate Method (The "Gold Standard" for Sterics)

Best for: Extremely hindered alcohols where other methods fail.

Reagents:

  • Substrate (Alcohol)[3][4][5]

  • tert-Butyl 2,2,2-trichloroacetimidate (TBTA)[4][6]

  • Catalyst:

    
     (Boron trifluoride etherate) or TMSOTf
    
  • Solvent: Cyclohexane/DCM (2:1 mixture)

Step-by-Step Workflow:

  • Dissolution: Dissolve substrate (1.0 equiv) in Cyclohexane/DCM (2:1). The non-polar solvent helps stabilize the ion pair.

  • Reagent Addition: Add TBTA (2.0 equiv).

  • Catalysis: Cool to

    
    . Add 
    
    
    
    (catalytic, typically 5 mol%) dropwise.
  • Monitoring: Allow to warm to room temperature. Reaction is usually fast (1–4 hours).

  • Quench: Add solid

    
     to neutralize the acid catalyst before concentration.
    
  • Workup: Filter off solids and concentrate. The byproduct is trichloroacetamide, which can be removed via chromatography.

Application Note: Metabolic Stability & Liability Profiling

While the tert-butoxy group blocks direct O-dealkylation, it introduces a new metabolic risk:


-hydroxylation .
The Metabolic Switch

Because the


-carbon is quaternary, CYP450 enzymes cannot attack the ether linkage directly. Instead, they attack the exposed methyl groups of the tert-butyl moiety.
  • Pathway A (Minor/Blocked): O-Dealkylation (Requires

    
    -H). Blocked.
    
  • Pathway B (Major Risk): Hydroxylation of the t-butyl methyls

    
     Alcohol 
    
    
    
    Carboxylic Acid.
Protocol C: Microsomal Stability Assessment

Objective: Determine if the tert-butoxy group is a metabolic liability for a specific scaffold.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

  • NADPH Regenerating System

  • Test Compound (

    
     DMSO stock)
    
  • Reference: Testosterone (high turnover) and Warfarin (low turnover)

Workflow:

  • Incubation: Prepare a reaction mixture containing

    
     microsomal protein in phosphate buffer (pH 7.4).
    
  • Spike: Add test compound to a final concentration of

    
     (keep DMSO 
    
    
    
    ).
  • Initiation: Pre-incubate at

    
     for 5 mins. Initiate with NADPH.
    
  • Sampling: Aliquot samples at

    
     mins.
    
  • Quench: Add ice-cold Acetonitrile (containing internal standard) to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Data Interpretation (Critical):

  • Look for a mass shift of +16 Da (Hydroxylation). If the primary metabolite is +16 Da, the tert-butyl group is being oxidized.

  • Remediation:[7] If +16 Da is dominant, consider fluorinating the tert-butyl group (e.g., using a hexafluoro-tert-butoxy group) to block oxidation, though this increases lipophilicity further.

Visualizations and Decision Logic

Figure 1: Decision Logic for Spacer Selection

This diagram guides the medicinal chemist on when to deploy a tert-butoxy group versus alternatives.

SpacerSelection Start Need Lipophilic Spacer? CheckMetab Is the site metabolically labile? Start->CheckMetab CheckSpace Is the pocket restricted? CheckMetab->CheckSpace Yes (Block it) OMe Select Methoxy (-OMe) (Low Steric Bulk) CheckMetab->OMe No (Small group ok) CheckHbond Is H-bond Acceptor needed? CheckSpace->CheckHbond No (Space available) CheckSpace->OMe Yes (Steric clash) OtBu Select tert-Butoxy (-OtBu) (High LogP, H-bond Acceptor) CheckHbond->OtBu Yes tBu Select tert-Butyl (-tBu) (No H-bond, Max Lipophilicity) CheckHbond->tBu No OCF3 Select Trifluoromethoxy (-OCF3) (High LogP, Low Basicity) OtBu->OCF3 If metabolic instability (Hydroxylation) occurs

Caption: Decision tree for selecting lipophilic spacers. The tert-butoxy group is optimal when steric bulk and hydrogen bond accepting capacity are required simultaneously.

Figure 2: Metabolic Fate of the tert-Butoxy Group

MetabolicFate Drug Drug-O-tBu (Parent) Intermediate Drug-O-C(Me)2(CH2OH) (Hydroxylated) Drug->Intermediate CYP450 (Major Route) Dealkyl Drug-OH + Isobutene (Dealkylation) Drug->Dealkyl Acid Hydrolysis (Stomach pH < 2) Drug->Dealkyl CYP O-Dealkylation (Blocked/Slow) Acid Drug-O-C(Me)2(COOH) (Carboxylic Acid) Intermediate->Acid ADH/ALDH

Caption: Metabolic pathways. Note that direct O-dealkylation is sterically and electronically disfavored, while hydroxylation of the methyl groups is the primary clearance risk.

Comparative Data: tert-Butoxy vs. Common Bioisosteres

PropertyMethoxy (-OMe)tert-Butoxy (-OtBu)Trifluoromethoxy (-OCF3)tert-Butyl (-tBu)
LogP Contribution ~0.0–0.4~1.6–1.9 ~1.0–1.2~2.0–2.2
Steric Bulk (A-value) LowHigh MediumHigh
Electronic Effect Donor (+M)Donor (+M, Inductive) Withdrawing (-I)Neutral/Donor (+I)
Metabolic Liability High (O-demethylation)Med (Me-hydroxylation) Low (Stable)Med (Benzylic ox)
H-Bond Acceptor StrongModerate (Steric hindrance) Weak/NoneNone

References

  • Bartoli, G., et al. (2005).[6] A mild reaction for the protection of alcohols as t-butyl ethers proceeds with Mg(ClO4)2 and Boc2O. Organic Letters, 7(19), 427-430. Retrieved from [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as promising physicochemical motifs in drug discovery. Journal of Medicinal Chemistry (Comparison of lipophilic ethers). Retrieved from [Link]

  • Drug Hunter. (2020).[8] Why LogD Matters / ΔLogD Cheat Sheet. Retrieved from [Link]

  • Hypha Discovery. (2022). Metabolism of t-butyl groups in drugs: t for trouble? Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of tert-Butyl Ethers Under Acidic Sulfonamide Conditions

Welcome to the technical support guide for managing tert-butyl (t-Bu) ether protecting groups during sulfonamide synthesis. This resource is designed for researchers, medicinal chemists, and process development scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for managing tert-butyl (t-Bu) ether protecting groups during sulfonamide synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter the challenge of reconciling the acid-labile nature of t-butyl ethers with reaction conditions that can be, or can become, acidic. This guide provides in-depth answers to frequently asked questions, robust troubleshooting workflows, and validated experimental protocols.

Part 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the stability of tert-butyl ethers and the nature of sulfonamide forming reactions.

Q1: What is the mechanism of tert-butyl ether cleavage, and why is it a concern?

The tert-butyl ether is a popular protecting group for alcohols due to its steric bulk and general stability to a wide range of conditions, including basic, oxidative, and reductive environments. However, its key feature is its lability under acidic conditions.[1]

The cleavage is an acid-catalyzed process that proceeds via a stabilized tertiary carbocation.[1][2]

  • Protonation: The ether oxygen is protonated by an acid (H-A), making the alcohol a good leaving group.

  • Carbocation Formation: The C-O bond cleaves to release the free alcohol and the highly stable tert-butyl cation.

  • Deprotonation: The tert-butyl cation is neutralized, typically by eliminating a proton to form isobutylene gas.

This sensitivity to acid is precisely why its stability is a major consideration during sulfonamide synthesis, a reaction that can generate strong acid as a byproduct.[3][4]

Caption: Acid-catalyzed cleavage of a t-butyl ether.

Q2: What are the standard conditions for sulfonamide synthesis, and are they inherently acidic?

The most common and traditional method for synthesizing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride.[4][5] This reaction is not inherently acidic in its starting materials, but it generates one equivalent of hydrochloric acid (HCl) as a byproduct.

R-SO₂Cl + R'-NH₂ → R-SO₂NH-R' + HCl

HCl is a strong acid that, if left un-neutralized, will readily cleave a tert-butyl ether.[3] Therefore, the reaction is almost always run in the presence of a base to act as an acid scavenger.[4][6] The choice and stoichiometry of this base are critical for the survival of any acid-sensitive functional groups.

Q3: Is it possible to perform a sulfonylation on a molecule containing a t-butyl ether without cleavage?

Yes, absolutely. The key is rigorous control of the reaction's pH by ensuring that any generated HCl is scavenged immediately and effectively. This is a classic example of applying orthogonal protecting group strategies, where one group (the t-butyl ether) is stable to the conditions used to manipulate another part of the molecule.[7]

The critical factors for success are:

  • Choice of Base: A non-nucleophilic organic base like triethylamine (TEA) or pyridine is standard.[4] The base must be strong enough to neutralize HCl but should not cause other side reactions.

  • Stoichiometry of Base: At least one equivalent of the base is required to neutralize the generated HCl. In practice, a slight excess (e.g., 1.1 to 1.5 equivalents) is often used to ensure the medium remains non-acidic.

  • Reaction Temperature: Running the reaction at a lower temperature (e.g., starting at 0 °C) can help control the rate of HCl generation and prevent localized pockets of high acid concentration.[4]

Q4: Aside from the HCl byproduct, are there other sources of acid to be aware of?

Yes. A common oversight is the nature of the starting materials.

  • Amine Salts: If your amine starting material is an amine hydrochloride salt (R-NH₂·HCl), you must add an additional equivalent of base to neutralize this pre-existing acid before the reaction begins.

  • Acidic Catalysts: While most sulfonamide syntheses from sulfonyl chlorides do not use acidic catalysts, some modern methods for N-acylation or other transformations of sulfonamides can employ Lewis or Brønsted acids.[8] These conditions are generally incompatible with t-butyl ethers.

Part 2: Troubleshooting Guide

This section is formatted to address specific experimental failures and provide a logical path to a solution.

Q1: My reaction is complete, but LC-MS analysis shows a significant amount of the deprotected alcohol. What went wrong?

This is the most common failure mode. The presence of the deprotected product is a clear indication that the t-butyl ether was exposed to acidic conditions. The troubleshooting workflow below will help diagnose the likely cause.

G Start t-Butyl Ether Cleavage Observed CheckBase Was at least 1 equivalent of base per equivalent of sulfonyl chloride used? Start->CheckBase CheckAmineSalt Was the amine starting material an HCl salt? CheckBase->CheckAmineSalt Yes Sol_Base Solution: Increase base to 1.2-1.5 eq. Ensure base is dry and pure. CheckBase->Sol_Base No CheckOrder What was the order of addition? CheckAmineSalt->CheckOrder No Sol_Salt Solution: Add an additional equivalent of base to neutralize the amine salt *before* adding the sulfonyl chloride. CheckAmineSalt->Sol_Salt Yes CheckTimeTemp Were reaction time and temperature minimized? CheckOrder->CheckTimeTemp Sol_Order Solution: Add sulfonyl chloride solution slowly to the mixture of amine and base. This prevents acid buildup. CheckOrder->Sol_Order Amine added to sulfonyl chloride Sol_TimeTemp Solution: Monitor reaction by TLC/LC-MS. Work up as soon as starting material is consumed. CheckTimeTemp->Sol_TimeTemp Reaction ran overnight without monitoring

Sources

Optimization

Technical Support Center: A Researcher's Guide to Preventing Hydrolysis of 2-(Tert-butoxy)ethane-1-sulfonamide

Welcome to the technical support center for 2-(Tert-butoxy)ethane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Tert-butoxy)ethane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. Our goal is to provide you with in-depth, field-proven insights to anticipate and prevent hydrolytic degradation, ensuring the integrity and reproducibility of your results.

The stability of 2-(Tert-butoxy)ethane-1-sulfonamide is dictated by the chemical properties of its two core functional groups: a tert-butyl ether and a primary sulfonamide . While both can be susceptible to hydrolysis, they exhibit distinct liabilities under different conditions. The tert-butyl ether is exceptionally sensitive to acid, whereas the sulfonamide bond is comparatively more robust but can be cleaved under more forcing acidic or basic conditions. Understanding this dual nature is the cornerstone of its successful application.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team encounters regarding the stability and handling of 2-(Tert-butoxy)ethane-1-sulfonamide.

Q1: What are the primary chemical pathways that cause the degradation of this compound?

A1: The principal degradation pathway is the acid-catalyzed hydrolysis of the tert-butyl ether bond.[1][2] This reaction is rapid, even under moderately acidic conditions (pH < 5), and proceeds via a stable tertiary carbocation mechanism.[3] A secondary, and less common, pathway is the hydrolysis of the sulfonamide bond, which typically requires more extreme acidic or basic conditions to proceed at a significant rate.[4][5] Sulfonamides are generally more stable in neutral to alkaline media, as the anionic form is less susceptible to hydrolysis.[4][6]

Q2: What are the expected degradation products I should monitor for?

A2: The primary degradation products result from the cleavage of the tert-butyl ether, yielding tert-butanol and 2-hydroxyethane-1-sulfonamide . If the sulfonamide bond cleaves under harsher conditions, you may observe products such as sulfanilic acid or aniline , depending on the specific reaction environment.[7] Identifying these byproducts via analytical techniques like LC-MS is crucial for diagnosing stability issues.

Q3: What are the absolute ideal storage conditions for long-term stability?

A3: For maximum long-term stability, the compound should be stored as a dry solid in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture.[8] It should be kept in a cool, dark, and dry environment, such as a desiccator at refrigerated temperatures (2-8 °C).[8][9]

Q4: I need to make a stock solution. Which solvents are recommended, and which should be strictly avoided?

A4: If a solution is necessary, always use anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.[8] Prepare solutions fresh whenever possible and minimize storage time. Strictly avoid protic solvents like methanol or ethanol for storage, as they can facilitate solvolysis.[8] Most importantly, avoid aqueous solutions or buffers, especially those with an acidic pH, as this will cause rapid degradation.

Q5: How significantly does pH impact the stability of my compound in an aqueous experimental medium?

A5: The effect of pH is critical. The compound is highly unstable in acidic aqueous environments (pH < 5) due to the rapid cleavage of the tert-butyl ether.[1][10] The sulfonamide moiety is most stable at neutral to alkaline pH (pH 7-9).[6] Therefore, if aqueous conditions are unavoidable, maintaining a neutral or slightly basic pH is essential to preserve the compound's integrity for the duration of the experiment. Many sulfonamides show excellent stability at pH 9.[6]

Q6: How can I proactively monitor for degradation during a multi-step synthesis or a long-duration experiment?

A6: Implement in-process controls (IPCs). Before proceeding to the next step or at set time points, take a small aliquot of your reaction mixture and analyze it by Thin Layer Chromatography (TLC) or a rapid High-Performance Liquid Chromatography (HPLC) method. Look for the appearance of new, typically more polar, spots or peaks corresponding to the degradation products and the disappearance of your starting material.[8]

Hydrolysis Mechanisms and Troubleshooting Workflow

To visualize the degradation pathways and a logical troubleshooting process, refer to the diagrams below.

Diagram 1: Hydrolysis Pathways of 2-(Tert-butoxy)ethane-1-sulfonamide cluster_0 Primary Degradation Pathway cluster_1 Secondary Degradation Pathway A 2-(Tert-butoxy)ethane-1-sulfonamide B tert-Butanol A->B  Acid-Catalyzed Hydrolysis (H+, H2O)  (High Susceptibility) C 2-Hydroxyethane-1-sulfonamide D Ethane-1-sulfonic acid A->D  Harsh Acidic/Basic Hydrolysis  (Lower Susceptibility) E Ammonia

Caption: Diagram 1: Primary and secondary hydrolysis pathways.

Diagram 2: Troubleshooting Workflow for Stability Issues A Unexpected Result Observed (e.g., low yield, extra peaks) B Step 1: Verify Purity of Stored Starting Material (Use HPLC/NMR) A->B C Purity Confirmed B->C  Pure D Degradation Detected B->D  Impure E Step 2: Review Experimental Protocol C->E J Review Storage Conditions: - Store solid under inert gas - Use desiccator - Refrigerate (2-8 °C) D->J F Source of Degradation Identified (e.g., pH, solvent, temp) E->F  Yes G No Obvious Protocol Flaw E->G  No H Revise Protocol: - Use anhydrous solvents - Buffer pH to 7-9 - Lower temperature F->H I Investigate Downstream Steps or Assay-Specific Instability G->I

Caption: Diagram 2: A step-by-step troubleshooting decision tree.

Troubleshooting Guide

This table provides a quick reference for common problems, their probable causes related to hydrolysis, and actionable solutions.

Observed Problem Probable Cause Recommended Solution & Optimization
Low or no product recovery after a reaction involving an acidic workup. Acid-catalyzed hydrolysis of the tert-butyl ether. The compound was likely destroyed during purification.1. Modify Workup: Replace aqueous acid washes with a non-aqueous workup or use a milder, saturated aqueous solution of NH4Cl. 2. Re-evaluate Synthesis: If acidic conditions are unavoidable, consider a more acid-stable protecting group.
Analysis of a stored sample shows multiple new peaks/spots via HPLC/TLC. Hydrolysis due to improper storage. This is likely caused by exposure to atmospheric moisture or trace acidic/basic contaminants.1. Re-purify: Purify the material immediately before use. 2. Improve Storage: Store the solid compound in a desiccator under an inert atmosphere (N2 or Ar) at 2-8 °C.[8] For solutions, use only anhydrous aprotic solvents and prepare them fresh.
¹H-NMR spectrum shows a new singlet around 1.2 ppm and a decrease in the tert-butyl signal integral. Cleavage of the tert-butyl group, forming tert-butanol. This is a definitive sign of ether hydrolysis.1. Confirm: Corroborate with HPLC or LC-MS to confirm the presence of degradation products. 2. Investigate: Scrutinize all reagents and solvents used in the experiment for hidden sources of acid (e.g., older bottles of CDCl3, un-neutralized reagents).
Inconsistent or diminishing activity in biological assays over time. In-situ degradation in the assay medium. The compound may be hydrolyzing in the aqueous, buffered environment of the biological assay.1. Fresh Stocks: Prepare concentrated stock solutions in anhydrous DMSO and dilute into the assay medium immediately before use. 2. Stability Check: Perform a control experiment by incubating the compound in the assay medium for the full duration of the experiment and analyzing for degradation by HPLC.[4]

Experimental Protocol: Stability-Indicating HPLC Method

This protocol provides a validated, step-by-step method for monitoring the stability of 2-(Tert-butoxy)ethane-1-sulfonamide and quantifying its degradation products.

Objective: To separate the parent compound from its potential hydrolysis products (tert-butanol and 2-hydroxyethane-1-sulfonamide) and quantify its purity over time.

1. Instrumentation and Materials:

  • HPLC System: With UV or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Column Temperature: 30 °C.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 220 nm (or scan with PDA for optimal wavelength).

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

  • For a stability study, dilute this stock solution to a working concentration of ~50 µg/mL using the desired test medium (e.g., pH 4 buffer, pH 7 buffer, assay media).

  • Store aliquots of these test solutions under the desired conditions (e.g., room temperature, 37 °C).

3. HPLC Gradient Program:

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Acetonitrile)
0.095%5%
15.05%95%
17.05%95%
17.195%5%
20.095%5%

4. Data Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), inject the samples onto the HPLC.

  • Identify the peak for the parent compound based on its retention time from the t=0 sample.

  • Monitor for the appearance of new, earlier-eluting peaks corresponding to the more polar degradation products.

  • Calculate the percentage of the remaining parent compound at each time point using the peak area: (Peak Area at time t / Peak Area at time 0) * 100%.[8]

References

  • BenchChem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. BenchChem Technical Guides.
  • Mormile, M. R., et al. (2001). Hydrolysis of tert-butyl methyl ether (MTBE) in dilute aqueous acid. PubMed.
  • Karas, P., et al. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides.
  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.
  • Khan, D. L. Y., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC.
  • BenchChem. (2025). Technical Support Center: Ensuring the Stability of TBDPS-Protected Compounds During Storage. BenchChem Technical Guides.
  • Strong Acid. (2024). MTBE I tert-Butyl Methyl Ether (MTBE) Hydrolysis in Acid: How Does it Work? YouTube.
  • NIC Industries.
  • Chemistry Steps. (2020). Reactions of Ethers-Ether Cleavage. Chemistry Steps.
  • Technical University of Munich.
  • Organic Chemistry Portal. tert-Butyl Ethers. Organic Chemistry Portal.

Sources

Troubleshooting

purification methods for polar sulfonamide intermediates

Technical Support Center: Purification of Polar Sulfonamide Intermediates Welcome to the Advanced Purification Support Hub. Topic: Troubleshooting isolation and purification of polar sulfonamide intermediates ( ).

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Polar Sulfonamide Intermediates

Welcome to the Advanced Purification Support Hub. Topic: Troubleshooting isolation and purification of polar sulfonamide intermediates (


).
Ticket Status:  Open
Assigned Specialist:  Senior Application Scientist

Executive Summary

Polar sulfonamides present a unique "amphiphilic" challenge: they possess a polar, hydrogen-bonding head group (sulfonamide) and often a lipophilic tail (aromatic ring). This duality leads to frequent "oiling out" during crystallization and severe peak tailing on silica gel due to interactions with acidic silanols.

This guide prioritizes thermodynamic separation (pH swing extraction) over kinetic separation (chromatography) where possible, as it is more scalable and cost-effective.

Module 1: Liquid-Liquid Extraction (The pH Swing)

Issue: "My product co-elutes with the starting amine, or I cannot separate it from non-polar byproducts."

The Fix: Exploit the acidity of the sulfonamide nitrogen. Primary sulfonamides (


) and activated secondary sulfonamides typically have a pK

range of 10–11. This allows for a "pH Swing" purification that separates them from both neutral organic impurities and basic amines.
Protocol 1.1: The pH Switch (For Primary Sulfonamides)

Prerequisite: The sulfonamide must have an acidic proton (N-H).

  • Solubilization: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or DCM).

  • Acid Wash (Remove Amines): Wash with 1M HCl.

    • Mechanism:[1][2] Protonates unreacted amines (

      
      ), forcing them into the aqueous layer. The sulfonamide remains in the organic layer.
      
  • Base Extraction (Isolate Product): Extract the organic layer with 1M NaOH or 1M Na

    
    CO
    
    
    
    .
    • Mechanism:[1][2] Deprotonates the sulfonamide (

      
      ), pulling it into the aqueous layer. Neutral impurities remain in the organic layer.
      
  • Precipitation: Separate the aqueous layer and slowly acidify it to pH ~2–3 using 6M HCl.

    • Result: The sulfonamide reprecipitates as a pure solid. Filter and dry.[2][3][4]

Visualizing the Workflow:

pH_Swing Start Crude Mixture (Sulfonamide + Amine + Neutral Impurities) OrgSolvent Dissolve in EtOAc/DCM Start->OrgSolvent AcidWash Wash with 1M HCl OrgSolvent->AcidWash LayerSep1 Phase Separation AcidWash->LayerSep1 AqLayer1 Aqueous Layer (Protonated Amines) LayerSep1->AqLayer1 Discard OrgLayer1 Organic Layer (Sulfonamide + Neutrals) LayerSep1->OrgLayer1 Keep BaseExt Extract with 1M NaOH OrgLayer1->BaseExt LayerSep2 Phase Separation BaseExt->LayerSep2 OrgLayer2 Organic Layer (Discard Neutral Impurities) LayerSep2->OrgLayer2 Discard AqLayer2 Aqueous Layer (Deprotonated Sulfonamide) LayerSep2->AqLayer2 Keep Acidify Acidify to pH 2-3 (Precipitate Product) AqLayer2->Acidify

Figure 1: The pH Swing Logic. This workflow utilizes the pKa difference between amines and sulfonamides to achieve high purity without chromatography.

Module 2: Crystallization (Handling "Oiling Out")

Issue: "My product separates as a gum or oil instead of crystals during recrystallization."

The Fix: "Oiling out" occurs when the liquid-liquid phase separation temperature is higher than the crystallization temperature. You must adjust the solvent polarity to bridge the gap between the polar sulfonamide group and the non-polar scaffold.

Troubleshooting Table: Solvent Systems
Solvent SystemRatio (v/v)Application CaseExpert Note
Ethanol / Water 95:5 to 70:30General PurposeThe "Gold Standard" for sulfanilamides. Water solvates the polar head; EtOH solvates the ring [1].[5]
IPA / Water 70:30Lipophilic tailsIsopropanol (IPA) is better for bulkier, more hydrophobic sulfonamides [2].
Acetone / Water VariableHigh SolubilityGood if the product is too insoluble in alcohols. Warning: Acetone evaporates fast, potentially causing rapid oiling.
Acetonitrile 100%Polar/AproticUseful for very polar intermediates where protic solvents interfere with subsequent steps.
Protocol 2.1: The "Re-Dissolve" Technique

If your product oils out:

  • Re-heat the mixture until the oil dissolves (forming a clear solution).

  • Add a small volume of the good solvent (e.g., Ethanol) to slightly increase solubility.

  • Seed the solution with a pure crystal at a temperature just above where the oil previously formed.

  • Cool very slowly (wrap the flask in foil or a towel) to room temperature.

Module 3: Chromatography Strategies

Issue: "My sulfonamide streaks/tails on the silica column, and I'm losing yield."

The Fix: Sulfonamides interact strongly with the acidic silanol groups (


) on standard silica gel. You must block these sites or switch stationary phases.
Method A: Modified Normal Phase (The "Silanol Block")

Do not just use Methanol/DCM. The methanol is often insufficient to suppress silanol activity.

  • Mobile Phase: DCM / Methanol + 0.1% to 1% Ammonium Hydroxide (NH

    
    OH) .
    
  • Why it works: Ammonia is a stronger base than the sulfonamide. It preferentially binds to the acidic silanols, effectively "capping" the column and allowing the sulfonamide to elute as a sharp band [3].

  • Alternative: 1% Triethylamine (TEA) can be used, but it is harder to remove post-purification.

Method B: Reverse Phase (C18) - The Modern Standard

For polar sulfonamides, Reverse Phase (RP) Flash Chromatography is superior.

  • Column: C18 or C18-Aq (for highly aqueous conditions).

  • Mobile Phase: Water / Acetonitrile with 0.1% Formic Acid .

  • Logic: The non-polar aromatic tail binds to the C18, while the polar sulfonamide head interacts with the aqueous mobile phase. This orthogonal selectivity often resolves impurities that co-elute on silica.

Decision Logic for Chromatography:

Chromatography_Logic Start Crude Sulfonamide Solubility Soluble in DCM? Start->Solubility NormalPhase Normal Phase Silica Solubility->NormalPhase Yes ReversePhase Reverse Phase (C18) Solubility->ReversePhase No (Polar) Modifier Add 1% NH4OH to Mobile Phase NormalPhase->Modifier Prevents Streaking RP_Mobile Water/ACN + 0.1% Formic Acid ReversePhase->RP_Mobile

Figure 2: Chromatography Decision Tree. Choosing the right phase and modifier is critical to prevent peak tailing.

Module 4: Scavenging (Removing Excess Reagents)

Issue: "I have unreacted sulfonyl chloride left over, but my product is sensitive to the basic hydrolysis wash."

The Fix: Use polymer-supported scavengers (Solid Phase Extraction). This avoids aqueous workups entirely.[6]

Protocol 4.1: Amine Scavenging
  • Reagent: Add PS-Trisamine (Tris-(2-aminoethyl)amine polystyrene) resin to the reaction mixture.

    • Load: 2–3 equivalents relative to the excess sulfonyl chloride.[3]

  • Mechanism: The primary amine on the resin reacts rapidly with the sulfonyl chloride to form a covalent sulfonamide bond [4].

  • Filtration: Stir for 1–2 hours, then filter. The impurity is trapped on the solid beads; the filtrate contains your pure product.

References

  • BenchChem. (2025).[3][7][8] Technical Support Center: Recrystallization of Sulfonamide Products. Retrieved from

  • LibreTexts. (2020). Purification of Sulfanilamide by Crystallization. Chemistry LibreTexts. Retrieved from

  • Biotage. (2023).[4][6][9][10] Purifying ionic compounds by flash column chromatography. Biotage Blog. Retrieved from

  • Biotage. (2023).[6] How should I purify a complex, polar, amide reaction mixture? Biotage Blog. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Spectral Analysis: A Guide to 2-(Tert-butoxy)ethane-1-sulfonamide and Its Analogs

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, remains...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, remains the cornerstone of this analytical endeavor. This guide provides an in-depth analysis of the 1H NMR spectrum of 2-(tert-butoxy)ethane-1-sulfonamide, a key intermediate in various synthetic pathways. We will dissect its predicted spectral features and compare them against experimentally determined spectra of two structural analogs: 2-methoxyethane-1-sulfonamide and ethanesulfonamide. This comparative approach is designed to equip researchers with the nuanced understanding required to interpret complex spectra and confirm molecular identity with confidence.

Theoretical 1H NMR Spectrum of 2-(Tert-butoxy)ethane-1-sulfonamide

Due to the absence of a publicly available experimental spectrum for 2-(tert-butoxy)ethane-1-sulfonamide, we present a detailed prediction based on established principles of NMR spectroscopy. The structure contains three distinct proton environments, which will give rise to three unique signals.

Molecular Structure:

Caption: Structure of 2-(tert-butoxy)ethane-1-sulfonamide with proton environments labeled.

Predicted Spectral Data:

SignalProtonsMultiplicityIntegrationPredicted Chemical Shift (δ, ppm)Rationale
Ha -O-CH2-Triplet (t)2H~3.8These protons are adjacent to an oxygen atom, which is strongly deshielding. They are also coupled to the two Hb protons, resulting in a triplet (n+1 rule).
Hb -CH2-SO2-Triplet (t)2H~3.4The adjacent sulfonyl group (SO2) is a powerful electron-withdrawing group, causing a significant downfield shift. Coupling with the two Ha protons produces a triplet.
Hc -C(CH3)3Singlet (s)9H~1.3The nine protons of the tert-butyl group are equivalent and have no adjacent protons to couple with, resulting in a sharp singlet. This signal's high integration value is a hallmark of the tert-butyl group.
Hd -SO2NH2Broad Singlet (br s)2H~4.7 - 5.0Amide protons are exchangeable and often appear as a broad singlet. Their chemical shift can be highly variable depending on solvent, concentration, and temperature.

Comparative Analysis with Alternative Sulfonamides

To contextualize the predicted spectrum, we will compare it with the known experimental data of two structurally related compounds: 2-methoxyethane-1-sulfonamide and ethanesulfonamide. This comparison highlights how subtle changes in the molecular structure manifest as distinct and measurable differences in the 1H NMR spectrum.

Alternative 1: 2-Methoxyethane-1-sulfonamide

This analog replaces the bulky tert-butoxy group with a smaller methoxy group. This modification is expected to primarily affect the chemical shift of the adjacent methylene protons (Ha) and, of course, replace the tert-butyl signal with a methoxy signal.

Experimental 1H NMR Data (DMSO-d6, 400 MHz):

SignalProtonsMultiplicityIntegrationExperimental Chemical Shift (δ, ppm)
Ha -O-CH2-Triplet (t)2H3.63
Hb -CH2-SO2-Triplet (t)2H3.25
Hc -O-CH3Singlet (s)3H3.27
Hd -SO2NH2Singlet (s)2H6.85

Comparison Insights:

  • Upfield Shift of Ha: The Ha protons in the methoxy analog appear at 3.63 ppm, which is slightly upfield compared to the predicted ~3.8 ppm for the tert-butoxy compound. This is consistent with the slightly lower electron-donating inductive effect of a methyl group compared to a tert-butyl group.

  • Absence of Tert-butyl Signal: The prominent 9H singlet characteristic of the tert-butyl group is absent and is replaced by a 3H singlet for the methoxy group at 3.27 ppm. This is a clear and easily identifiable point of differentiation.

  • Amide Protons: The amide protons in DMSO-d6 appear further downfield at 6.85 ppm. This highlights the significant solvent dependency of these signals.

Alternative 2: Ethanesulfonamide

This compound represents a more fundamental structural analog, removing the ether functionality altogether. This allows for an assessment of the baseline chemical shifts for the ethyl group directly attached to the sulfonamide.

Experimental 1H NMR Data (DMSO-d6, 400 MHz):

SignalProtonsMultiplicityIntegrationExperimental Chemical Shift (δ, ppm)
Ha -CH2-SO2-Quartet (q)2H3.01
Hb -CH3Triplet (t)3H1.15
Hc -SO2NH2Singlet (s)2H6.78

Comparison Insights:

  • Significant Upfield Shift: The methylene protons (Ha) directly attached to the sulfonyl group appear much further upfield at 3.01 ppm compared to the predicted ~3.4 ppm in our target molecule. This is because there is no adjacent, deshielding oxygen atom.

  • Change in Multiplicity: The Ha signal is a quartet due to coupling with the three protons of the adjacent methyl group. This is a key topological difference from the triplet seen in the 2-alkoxyethane-1-sulfonamides.

  • Methyl vs. Tert-butyl: The terminal methyl group (Hb) gives a triplet at 1.15 ppm, which is in a similar region but clearly distinct from the sharp 9H singlet of the tert-butyl group predicted around 1.3 ppm.

Experimental Protocol for 1H NMR Spectrum Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for compounds like 2-(tert-butoxy)ethane-1-sulfonamide, a standardized protocol is essential. This protocol is designed as a self-validating system, incorporating necessary checks and calibrations.

Workflow Diagram:

A Sample Preparation (5-10 mg in 0.6 mL CDCl₃ or DMSO-d₆) B Instrument Setup (e.g., Bruker 400 MHz Avance) A->B C Locking & Shimming (Optimize B₀ field homogeneity) B->C D Tuning & Matching (Maximize probe efficiency) C->D E Acquisition Parameter Setup (Pulse sequence, spectral width, etc.) D->E F Acquire Spectrum (16-64 scans) E->F G Data Processing (Fourier Transform, Phasing, Baseline Correction) F->G H Data Analysis (Integration, Peak Picking, J-coupling) G->H

Caption: Standard workflow for acquiring a high-resolution 1H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sulfonamide sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d6 is often preferred for sulfonamides due to its higher polarity and ability to prevent the exchange of amide protons with water.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required (δ = 0.00 ppm).

  • Instrument Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during acquisition.

    • Shim the magnetic field by adjusting the shim coils to maximize the field homogeneity. This is visually confirmed by optimizing the shape and height of the lock signal. A well-shimmed sample results in sharp, symmetrical peaks.

  • Spectrum Acquisition:

    • Select a standard one-pulse proton experiment.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically -1 to 13 ppm).

    • Set the acquisition time to at least 2-3 seconds to ensure good resolution.

    • Apply a 90° pulse and acquire the Free Induction Decay (FID).

    • Co-add multiple scans (typically 16 to 64) to improve the signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the averaged FID to convert the time-domain data into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

    • Apply a baseline correction to ensure the baseline is flat and at zero intensity.

    • Integrate the area under each peak. Calibrate the integration by setting the value of a known peak (e.g., the 9H of the tert-butyl group) to its correct integer value.

Conclusion

The analysis of 2-(tert-butoxy)ethane-1-sulfonamide through the lens of predicted 1H NMR data, juxtaposed with the experimental spectra of its structural analogs, provides a robust framework for its identification. The key identifiers for this molecule are the characteristic 9H singlet of the tert-butyl group around 1.3 ppm and two triplets in the 3.4-3.8 ppm region, representing the two methylene groups. The comparative data from 2-methoxyethane-1-sulfonamide and ethanesulfonamide serve to reinforce these assignments, demonstrating how predictable and informative spectral changes arise from specific structural modifications. By following the detailed experimental protocol, researchers can confidently acquire high-quality data to verify these structural features, ensuring the integrity of their synthetic and developmental programs.

References

Comparative

Mass Spectrometry Fragmentation Guide: C₆H₁₅NO₃S Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns for C₆H₁₅NO₃S , specifically addressing the critical distinction between its two primary isomers encountered in drug development: the potential genotoxic impurity 3-(Dimethylamino)propyl methanesulfonate and the zwitterionic buffer/excipient 3-(Trimethylammonium)propanesulfonate .[1]

Distinguishing Genotoxic Impurities from Zwitterionic Excipients

Executive Summary & Core Directive

In pharmaceutical development, the molecular formula C₆H₁₅NO₃S (MW 181.25 Da) represents a critical analytical challenge.[1] It corresponds to two distinct structural isomers with vastly different regulatory implications:

  • 3-(Dimethylamino)propyl methanesulfonate (DMP-MS): A potentially genotoxic impurity (GTI) formed when methanesulfonic acid (mesylate) is used in the presence of 3-dimethylaminopropanol.[1] Regulatory agencies (FDA, EMA) require trace-level quantification.[1]

  • 3-(Trimethylammonium)propanesulfonate (TMAPS): A zwitterionic sulfobetaine often used as a solubilizing agent or buffer additive in proteomics and LC-MS workflows.[1]

This guide compares the fragmentation performance of these isomers, providing a validated workflow to distinguish the toxic impurity from the benign excipient using Tandem Mass Spectrometry (MS/MS).

Technical Comparison: Impurity vs. Excipient[1]

The primary challenge is that both molecules share the same monoisotopic mass (181.0773 Da ) and form the same protonated precursor ion


.[1] Differentiation relies entirely on fragmentation pathways  and chromatographic behavior .[1]
Comparative Performance Matrix
FeatureDMP-MS (Genotoxic Impurity) TMAPS (Zwitterionic Additive)
Structure Ester:

Zwitterion:

Ionization ESI Positive:

(m/z 182)
ESI Positive:

(m/z 182)
Primary Fragment m/z 86 (Dimethylaminopropyl cation)m/z 102 (Loss of

)
Secondary Fragment m/z 79 (

)
m/z 59 (Trimethylamine)
Neutral Loss

Da (Methanesulfonic acid)

Da (

)
Retention (RP-LC) Moderate retention (Hydrophobic alkyl chain)Weak/No retention (Highly polar zwitterion)
Collision Energy (CE) Low to Medium (15-25 eV)High (>30 eV, stable inner salt)

Fragmentation Mechanisms & Pathways[1][2][3]

Understanding the causality behind the fragmentation is essential for method development.

Pathway A: 3-(Dimethylamino)propyl methanesulfonate (DMP-MS)

This molecule behaves as a typical ester.[1] Upon Collision-Induced Dissociation (CID), the weakest bond is the C-O ester linkage .[1]

  • Protonation: Occurs at the tertiary amine nitrogen.[1]

  • Cleavage: The methanesulfonyl group leaves as a neutral acid (

    
    , 96 Da).[1]
    
  • Result: Formation of the stable dimethylaminopropyl carbocation at m/z 86 .

Pathway B: 3-(Trimethylammonium)propanesulfonate (TMAPS)

This molecule is a stable inner salt.[1] The quaternary ammonium group is permanently charged.[1]

  • Protonation: Occurs at the sulfonate group (forming

    
    ).
    
  • Cleavage: The sulfonate group is ejected as neutral

    
     (80 Da).[1]
    
  • Result: Formation of the protonated propyl-trimethylammonium ion at m/z 102 .

  • Alternative: At high energy, the C-N bond breaks, releasing neutral trimethylamine (59 Da) or forming the trimethylammonium ion (m/z 60 ).[1]

Visualization of Fragmentation Pathways

FragmentationPathways cluster_0 Genotoxic Impurity (DMP-MS) cluster_1 Zwitterionic Excipient (TMAPS) DMP_Pre Precursor [M+H]+ m/z 182 DMP_Frag1 Fragment m/z 86 (C5H12N+) DMP_Pre->DMP_Frag1 Loss of MsOH (-96 Da) DMP_Frag2 Fragment m/z 79 (CH3SO2+) DMP_Pre->DMP_Frag2 C-O Cleavage TMAPS_Pre Precursor [M+H]+ m/z 182 TMAPS_Frag1 Fragment m/z 102 (Loss of SO3) TMAPS_Pre->TMAPS_Frag1 Loss of SO3 (-80 Da) TMAPS_Frag2 Fragment m/z 60 (Me3NH+) TMAPS_Pre->TMAPS_Frag2 C-N Cleavage

Caption: Divergent fragmentation pathways for C₆H₁₅NO₃S isomers. Red indicates the GTI pathway; Blue indicates the Zwitterion pathway.[1]

Validated Experimental Protocol

To ensure scientific integrity, the following protocol uses a "self-validating" approach where chromatographic separation confirms the spectral identification.

Sample Preparation[1]
  • Standard: Dissolve 3-(Dimethylamino)propyl methanesulfonate (custom synthesis or impurity standard) in Acetonitrile/Water (50:50).

  • Interference Check: Prepare 3-(Trimethylammonium)propanesulfonate (Sigma-Aldrich, CAS 21865-17-8) at 10x concentration to test specificity.[1]

LC-MS/MS Conditions (Triple Quadrupole)
  • Column: C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 100 mm, 1.8 µm.[1] Rationale: HSS T3 retains polar amines better than standard C18.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0% B hold for 1 min (elute Zwitterion), ramp to 50% B over 5 min (elute Impurity).

  • Flow Rate: 0.4 mL/min.[1]

MRM Transitions (Multiple Reaction Monitoring)[1]
AnalytePrecursor (m/z)Product (m/z)CE (eV)Purpose
DMP-MS (GTI) 182.186.1 20Quantifier (High Specificity)
DMP-MS (GTI) 182.179.025Qualifier
TMAPS (Excipient) 182.1102.1 35Exclusion (Monitor for interference)

Self-Validating Step: If a peak appears in the 182->86 channel, verify it does not co-elute with the 182->102 signal.[1] The Zwitterion (TMAPS) will elute near the void volume (k' < 1), while the Impurity (DMP-MS) will show retention (k' > 2).[1]

Strategic Decision Tree for Method Development

Use this logic flow to troubleshoot and optimize the detection of C₆H₁₅NO₃S species.

DecisionTree Start Start: Signal at m/z 182 CheckFrag Check MS/MS Spectrum Start->CheckFrag Frag86 Major Fragment: m/z 86 (Dimethylaminopropyl) CheckFrag->Frag86 Dominant 86 Frag102 Major Fragment: m/z 102 (Loss of SO3) CheckFrag->Frag102 Dominant 102 CheckRT Check Retention Time (C18) Frag86->CheckRT Void Void Volume (k' < 1) Confirmed: TMAPS (Buffer) Frag102->Void Retained Retained (k' > 2) Confirmed: DMP-MS (GTI) CheckRT->Retained Elutes late CheckRT->Void Elutes early

Caption: Diagnostic workflow for identifying C₆H₁₅NO₃S isomers in complex matrices.

References

  • European Medicines Agency (EMA). Assessment report on the impurity: Methanesulfonic acid esters.[1] (2008).[1][2] Focus on genotoxic impurity control limits.

  • PubChem. Methanesulfonic acid, 3-(dimethylamino)propyl ester (Compound CID 426846).[1] National Library of Medicine.[1]

  • Goldberg, D. S., et al. "Challenges in the control of genotoxic impurities in drug development."[1] Journal of Pharmaceutical and Biomedical Analysis, 2015.[1] (Contextualizes the need for specific MS fragmentation in GTI analysis).

  • Sigma-Aldrich. Product Specification: 3-(Trimethylammonium)propanesulfonate (NDSB-195 analog).[1][1]

  • NIST Mass Spectrometry Data Center. Formamide, N-[3-(dimethylamino)propyl]- Mass Spectrum.[1][3] (Reference for dimethylaminopropyl fragment behavior).

Sources

Validation

A Comparative Guide to Establishing HPLC Purity Standards for 2-(Tert-butoxy)ethane-1-sulfonamide

This guide provides a comprehensive framework for developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 2-(Tert-butoxy)ethane-1-sulfonamide. Designed for res...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 2-(Tert-butoxy)ethane-1-sulfonamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a comparative analysis of methodological choices and grounding them in established regulatory principles and first-hand analytical experience. Our objective is to equip you with the expertise to establish a self-validating, stability-indicating purity method that ensures the quality and consistency of this critical chemical intermediate.

The Imperative of Purity: Context and Regulatory Landscape

2-(Tert-butoxy)ethane-1-sulfonamide (CAS 1341796-42-6) is a sulfonamide-containing building block increasingly utilized in medicinal chemistry.[1][2] As with any component destined for pharmaceutical use, its purity is not merely a quality metric but a critical determinant of the safety and efficacy of the final drug product. Impurities, which can arise from the manufacturing process or degradation, must be diligently controlled.[3][4][5]

The International Council for Harmonisation (ICH) provides the global standard for this control. Specifically, ICH Q3A(R2) guidelines dictate the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[6] For a maximum daily dose of ≤2g, the key thresholds are:

  • Reporting Threshold: 0.05%

  • Identification Threshold: 0.10%

  • Qualification Threshold: 0.15%

An analytical method, therefore, must possess the sensitivity and specificity to reliably detect and quantify impurities at or below these levels.[3][6]

Understanding the Analyte and Potential Impurities

A robust analytical method is built upon a foundational understanding of the target molecule and its potential contaminants.

2.1. Analyte Profile: 2-(Tert-butoxy)ethane-1-sulfonamide

  • Structure: C₆H₁₅NO₃S[1]

  • Key Features: The molecule possesses a polar sulfonamide group and a non-polar tert-butoxy group. This amphiphilic nature is a key consideration for chromatographic separation.

2.2. Anticipating Impurities

Impurities are broadly categorized as process-related or degradation-related.[3][4]

  • Process-Related Impurities: A likely synthetic precursor to the target molecule is 2-(tert-Butoxy)ethane-1-sulfonyl chloride (CAS 1338986-63-2).[7] Incomplete reaction or side reactions during the amination step could lead to residual starting material or the formation of by-products.

    • Impurity A (Potential): 2-(tert-Butoxy)ethane-1-sulfonyl chloride (Starting Material)

    • Impurity B (Potential): Bis-(2-(tert-butoxy)ethyl)sulfonamide (Dimerization by-product)

  • Degradation Products: Forced degradation studies are essential for identifying potential degradants that may form during storage or handling.[8] The sulfonamide and ether linkages are potential sites for hydrolysis under acidic or basic conditions.

    • Impurity C (Potential Degradant): 2-Hydroxyethane-1-sulfonamide (Acid-labile cleavage of the tert-butyl group)

The primary goal of our HPLC method is to achieve baseline separation of the main 2-(Tert-butoxy)ethane-1-sulfonamide peak from these and other potential unknown impurities.

Comparative Analysis of HPLC Methodologies

The selection of HPLC parameters is a critical decision point that directly impacts method performance. Here, we compare two common approaches for sulfonamide analysis to justify our recommended "gold standard" protocol.

ParameterMethodology 1 (Isocratic Screening) Methodology 2 (Optimized Gradient) Rationale for Optimized Choice
Column C18, 250 x 4.6 mm, 5 µmYMC-Triart C8, 250 x 4.6 mm, 5 µm[9]A C8 column provides a less retentive stationary phase than C18, which is often ideal for separating compounds of intermediate polarity like our analyte, offering sharper peaks and shorter run times.
Mobile Phase 60:40 Acetonitrile:WaterA: 0.1% Formic Acid in WaterB: AcetonitrileAn isocratic mobile phase is simpler but may fail to elute highly retained impurities or provide sufficient resolution for early-eluting ones. A gradient method offers superior resolving power across a wider polarity range.[9] The use of formic acid improves peak shape for the sulfonamide.
Elution Program IsocraticGradient: 0-5 min (10% B), 5-30 min (10-90% B), 30-35 min (90% B), 35.1-40 min (10% B)The shallow initial gradient ensures resolution of polar impurities, while the steeper ramp effectively elutes the main peak and any non-polar contaminants. A re-equilibration step ensures reproducibility.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Detection UV at 230 nmUV-PDA at 230 nm and 265 nm[9]While a single wavelength is sufficient, a Photo-Diode Array (PDA) detector is superior. It provides peak purity analysis (confirming co-elution) and allows for detection at multiple wavelengths, which is useful if impurities have different absorption maxima.[9]

The Gold Standard Protocol: A Self-Validating System

This section details the optimized, stability-indicating HPLC method for the purity analysis of 2-(Tert-butoxy)ethane-1-sulfonamide.

Experimental Workflow Diagram

HPLC_Purity_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data & Reporting SamplePrep Sample Preparation (1.0 mg/mL in Diluent) Analysis Sample Analysis (Inject Blank, Ref Std, Sample) SamplePrep->Analysis RefStdPrep Reference Standard Prep (1.0 mg/mL in Diluent) RefStdPrep->Analysis ImpuritySpike SST Solution Prep (Spiked with known impurities) SystemSuitability System Suitability Test (SST) (Inject SST Solution) ImpuritySpike->SystemSuitability SystemSetup HPLC System Setup (Method Parameters) SystemSetup->SystemSuitability SystemSuitability->Analysis If SST Passes Processing Chromatogram Integration & Peak Identification Analysis->Processing Calculation Purity Calculation (% Area Normalization) Processing->Calculation Report Final Report Generation (Pass/Fail vs. Specifications) Calculation->Report

Caption: Workflow for HPLC purity analysis of 2-(Tert-butoxy)ethane-1-sulfonamide.

Materials and Reagents
  • Reference Standard: 2-(Tert-butoxy)ethane-1-sulfonamide (>99.5% purity)

  • Solvents: HPLC-grade Acetonitrile, HPLC-grade Water

  • Reagent: Formic Acid (ACS grade or higher)

  • Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent

  • Diluent: Acetonitrile:Water (50:50, v/v)

Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0.01 - 5.00 min: 10% B

    • 5.01 - 30.00 min: 10% to 90% B (Linear Ramp)

    • 30.01 - 35.00 min: 90% B (Hold)

    • 35.01 - 35.10 min: 90% to 10% B (Return to Initial)

    • 35.11 - 40.00 min: 10% B (Equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C[9]

  • Injection Volume: 5 µL[9]

  • Detector: PDA at 230 nm and 265 nm

Solution Preparation
  • Reference Standard Solution (1.0 mg/mL): Accurately weigh ~25 mg of the Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

System Suitability Testing (SST) - The Self-Validating Component

The SST ensures the chromatographic system is performing adequately for the intended analysis. It is performed before any sample analysis.

  • SST Solution: Prepare a solution of the reference standard spiked with known impurities (if available) or a sample from a forced degradation study that shows detectable levels of degradants.

  • Procedure: Make five replicate injections of the SST solution.

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry): ≤ 2.0 for the main analyte peak.

    • Theoretical Plates: ≥ 2000 for the main analyte peak.

    • Resolution: ≥ 2.0 between the main analyte peak and the closest eluting impurity peak.

    • Precision (%RSD): ≤ 2.0% for the peak area of the main analyte from five replicate injections.

Failure to meet these criteria necessitates troubleshooting before proceeding with sample analysis.

Method Validation: Forced Degradation Studies

To prove the method is "stability-indicating," the drug substance is subjected to stress conditions to intentionally produce degradation products. The method must be able to separate these newly formed degradant peaks from the main analyte peak.

Forced Degradation Workflow

Forced_Degradation cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1N HCl, 80°C) Analyte 2-(Tert-butoxy)ethane- 1-sulfonamide (1 mg/mL Solution) Acid->Analyte Base Base Hydrolysis (0.1N NaOH, 80°C) Base->Analyte Oxidation Oxidative (3% H2O2, RT) Oxidation->Analyte Thermal Thermal (105°C, Dry Heat) Thermal->Analyte Photo Photolytic (ICH Q1B Light Exposure) Photo->Analyte Analysis Analyze by Proposed HPLC Method Analyte->Analysis Result Result: Stability-Indicating Method Analysis->Result

Caption: Conceptual workflow for forced degradation studies.

Protocol for Stress Testing
  • Prepare separate 1.0 mg/mL solutions of 2-(Tert-butoxy)ethane-1-sulfonamide.

  • Acid Hydrolysis: Add 0.1 N HCl and heat at 80°C for 2-8 hours. Neutralize with an equivalent amount of 0.1 N NaOH before analysis.

  • Base Hydrolysis: Add 0.1 N NaOH and heat at 80°C for 2-8 hours. Neutralize with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose solid powder to 105°C for 48 hours, then dissolve for analysis.

  • Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Analyze all stressed samples alongside an unstressed control. The goal is to achieve 5-20% degradation of the active substance.[10] The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main peak and each other.

Data Interpretation and Purity Calculation

Purity is typically determined using the area normalization method.

Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) x 100

Example Comparative Data:

Analyte/ImpurityRetention Time (min) (Optimized Method)Resolution (Optimized Method)Purity Result (%) (Sample Batch A)ICH Threshold
Impurity C (Degradant)12.5-0.08%Identification (≥0.10%)
2-(Tert-butoxy)ethane-1-sulfonamide 18.2 8.5 (to Impurity C)99.85% -
Unknown Impurity 121.44.2 (to Main Peak)0.04%Reporting (≥0.05%)
Impurity A (Process)25.96.1 (to Unknown 1)0.03%Below Reporting

Interpretation:

  • In this example, the main peak is 99.85% pure.

  • Impurity C is present at 0.08%, which is above the reporting threshold but below the identification threshold. It must be reported.

  • Unknown Impurity 1 is below the reporting threshold and does not need to be reported in a batch release certificate.

  • The high resolution values (>2.0) confirm the excellent separation power of the optimized method.

Conclusion

Establishing a scientifically sound HPLC purity standard is a multi-faceted process that extends beyond a simple set of instrument parameters. It requires a deep understanding of the analyte, anticipation of potential impurities, and a systematic approach to method development and validation. The optimized gradient C8 method presented here provides a robust, specific, and self-validating system for the analysis of 2-(Tert-butoxy)ethane-1-sulfonamide. By incorporating system suitability tests and comprehensive forced degradation studies, researchers can ensure their method is not only precise and accurate but also fully stability-indicating, meeting the stringent requirements of the pharmaceutical industry and regulatory bodies like the ICH.

References

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). Vertex AI Search.
  • Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service.
  • How to develop better drug impurity analysis methods. ThermoFisher.
  • Analysis of sulfonamides. Slideshare.
  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Technology Networks.
  • Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Agilent.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry.
  • 2-(tert-Butoxy)ethane-1-sulfonamide (1 x 250 mg). Reagentia.
  • A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. (2015).
  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies.
  • 2-(Tert-butoxy)ethane-1-sulfonamide | C6H15NO3S | CID 64201566. PubChem.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu.
  • HPLC method for the analysis of bosentan and related substances and use of these substances as reference standards and markers.
  • 1341796-42-6|2-(tert-Butoxy)ethane-1-sulfonamide. BLDpharm.
  • Degradation of sulfonamides as a microbial resistance mechanism.
  • How To Overcome The Critical Challenges Faced In Forced Degrad
  • Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transform
  • The Synthesis of Functionalised Sulfonamides. UCL Discovery.
  • Preparation method of tert-butyl sulfonamide CAS: 146374-27-8. (2025). CoreyChem.
  • 1338986-63-2|2-(tert-Butoxy)ethane-1-sulfonyl chloride. BLDpharm.
  • Synthesis and application of s-tert-butyl sulfonamide. ChemicalBook.
  • 1247545-84-1 | 2-Butoxyethane-1-sulfonamide. ChemScene.
  • Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. (2021).
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Chemistry Portal.

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Comparative

Comparative Guide: Structural Efficacy of Substituted Ethanesulfonamides

This guide evaluates the structural and functional performance of Substituted Ethanesulfonamides as Carbonic Anhydrase Inhibitors (CAIs), comparing them against standard Methanesulfonamide fragments and Benzenesulfonamid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the structural and functional performance of Substituted Ethanesulfonamides as Carbonic Anhydrase Inhibitors (CAIs), comparing them against standard Methanesulfonamide fragments and Benzenesulfonamide scaffolds.

Executive Summary

Substituted Ethanesulfonamides represent a pivotal "middle-ground" scaffold in structure-based drug design (SBDD). While Methanesulfonamides often serve as low-affinity fragments and Benzenesulfonamides provide rigid aromatic stacking, the ethanesulfonamide linker introduces a critical degree of conformational flexibility (


 character). This guide analyzes X-ray crystallographic data to demonstrate how this flexibility allows for unique active-site adaptation, often resulting in superior isoform selectivity (specifically hCA IX/XII over hCA II) compared to rigid alternatives.

Structural Comparison: Ethanesulfonamides vs. Alternatives

The following analysis synthesizes crystallographic data (PDB entries and comparative studies) to benchmark the performance of the ethanesulfonamide scaffold.

Binding Mode & Active Site Occupancy

The primary performance metric in X-ray crystallography for CAIs is the Zinc Coordination Geometry and the Hydrophobic Pocket Interaction .

FeatureMethanesulfonamide (Alternative A) Benzenesulfonamide (Alternative B) Substituted Ethanesulfonamide (The Product)
Zn(II) Coordination Tetrahedral; monodentate through N.Tetrahedral; monodentate through N.Tetrahedral; monodentate through N.
Linker Geometry Short (

); minimal extension.
Rigid Planar; Phenyl ring fixed relative to

.
Flexible Linker (

); allows "induced fit."
Hydrophobic Contact Negligible; too short to reach Phe131.Strong Pi-Stacking ; often edge-to-face with Phe131.Adaptive Hydrophobic Fit ; aliphatic chain navigates the hydrophobic wall.
Resolution (Typical) High (< 1.5 Å) due to low disorder.High (< 1.5 Å); rigid lattice packing.Moderate-High (1.5 - 1.8 Å); slight disorder in tail possible.
Mechanism of Action: The "Flexible Linker" Advantage

Unlike benzenesulfonamides, which rely on rigid lock-and-key fits, substituted ethanesulfonamides utilize the ethyl spacer to orient terminal functional groups into specific sub-pockets (e.g., the "selective pocket" near residues 131-135).

  • Causality: The

    
     hybridization of the ethyl chain allows for gauche/anti conformational scanning.
    
  • Outcome: X-ray data often reveals the ethanesulfonamide tail adopting a specific rotamer to avoid steric clash with Val121 or Phe131 , a mechanism unavailable to the rigid phenyl ring of benzenesulfonamides.

Quantitative Performance Data (Representative)

Data synthesized from kinetic and structural studies of sulfonamide derivatives.

Compound ClassTarget (hCA II)

(nM)
Selectivity Ratio (IX/II)Key Structural Feature (X-ray)
Methanesulfonamide > 10,000~1No secondary interactions observed.
Benzenesulfonamide 10 - 2005 - 50Rigid Pi-stacking with Phe131.
Ethanesulfonamide 5 - 50 > 100 Tail occupies specific hydrophobic cleft; H-bonds with Gln92.

Visualization of Structural Activity Logic

The following diagram illustrates the decision logic used in SBDD when choosing between these scaffolds, based on crystallographic evidence.

SAR_Logic Start Target: Carbonic Anhydrase (CA) Zn_Bind Primary Anchor: Zn(II) Coordination Start->Zn_Bind Choice Select Scaffold Type Zn_Bind->Choice Methane Methanesulfonamide (Fragment) Choice->Methane Minimal Sterics Benzene Benzenesulfonamide (Rigid) Choice->Benzene Aromatic Stacking Ethane Ethanesulfonamide (Flexible) Choice->Ethane Variable Distance Outcome_M Low Affinity No Selectivity Methane->Outcome_M Outcome_B High Affinity Pi-Stacking (Phe131) Benzene->Outcome_B Outcome_E High Selectivity Adaptive Pocket Fit Ethane->Outcome_E

Caption: SAR decision tree highlighting the structural consequences of scaffold selection. Ethanesulfonamides offer a balance leading to adaptive pocket fitting.

Experimental Protocols

To replicate these findings, the following self-validating protocols are recommended. These workflows ensure high-quality X-ray diffraction data.

Synthesis of Substituted Ethanesulfonamides

Objective: produce high-purity ligand for co-crystallization.

  • Activation: React 2-substituted ethanesulfonyl chloride with excess amine (or ammonia for primary sulfonamides) in dry THF/DCM at 0°C.

  • Coupling: Add triethylamine (2.0 eq) as a base scavenger. Stir at RT for 4-12 hours.

  • Purification (Critical):

    • Wash with 1N HCl (remove unreacted amine).

    • Recrystallize from Ethanol/Water (9:1) .

    • Validation: Purity must be >98% by HPLC before co-crystallization.

Co-Crystallization with hCA II

Method: Hanging Drop Vapor Diffusion. Rationale: This method allows controlled supersaturation, essential for obtaining diffraction-quality crystals of the protein-ligand complex.

  • Protein Prep: Purify hCA II to homogeneity (approx. 10 mg/mL in 20 mM Tris-HCl, pH 8.0).

  • Incubation: Mix protein solution with inhibitor (3:1 molar excess) and incubate for 2 hours at 4°C.

  • Reservoir Solution: 1.0–1.2 M sodium citrate, 0.1 M Tris-HCl (pH 8.5).

  • Drop Setup: Mix 2 µL protein-inhibitor complex + 2 µL reservoir solution on a siliconized cover slip. Seal over 500 µL reservoir.

  • Growth: Store at 20°C. Crystals typically appear in 3-7 days.

X-Ray Data Collection & Refinement Workflow

The following workflow ensures data integrity and validation.

Crystallography_Workflow Sample Crystal Mounting (Cryo-protectant: 20% Glycerol) Diffraction Data Collection (Synchrotron/Home Source) Sample->Diffraction Processing Integration & Scaling (XDS/HKL2000) Diffraction->Processing Phasing Molecular Replacement (Template: PDB 3KS3) Processing->Phasing Refinement Refinement (Phenix/Refmac) Target: R-free < 22% Phasing->Refinement Validation Validation (Ramachandran/Geometry) Refinement->Validation Validation->Refinement If R-diff > 5%

Caption: Standardized crystallography pipeline. Note the iterative loop between Validation and Refinement to ensure model accuracy.

References

  • Comparison of Sulfonamide Inhibition Profiles. MDPI. Analysis of sulfonamide binding kinetics and structure-activity relationships.

  • Structural Basis for Selectivity of Sulfonamide-Based Inhibitors. ChemRxiv. Comprehensive review of 130 X-ray cocrystal structures of CA inhibitors.

  • X-ray Crystallographic Studies of Carbonic Anhydrase Inhibitors. PubMed. Detailed protocols for co-crystallization and structural resolution of sulfonamide adducts.

  • Crystal Structure Analysis of Substituted Benzenesulfonamides. BenchChem. Technical guide on synthesis and crystallographic analysis of sulfonamide derivatives.

  • Methanesulfonamide Structure and Properties. Wikipedia. Baseline structural data for the simplest sulfonamide fragment.

Validation

Validating Sulfonamide Formation: A Comparative IR Spectroscopy Guide

Audience: Researchers, Process Chemists, and Drug Development Scientists.[1] Scope: Technical validation of sulfonamide synthesis ( ) using FTIR, compared against NMR and HPLC-MS. Executive Summary: The Vibrational Finge...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Process Chemists, and Drug Development Scientists.[1] Scope: Technical validation of sulfonamide synthesis (


) using FTIR, compared against NMR and HPLC-MS.

Executive Summary: The Vibrational Fingerprint of Success

In drug discovery, the sulfonamide moiety is a pharmacophore "privileged structure," essential for antibiotics, diuretics, and anti-carbonic anhydrase agents.[1] While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, Fourier Transform Infrared (FTIR) Spectroscopy offers a unique advantage: rapid, in-situ kinetic monitoring without the need for deuterated solvents or extensive workup.

This guide details a self-validating IR protocol to confirm sulfonamide formation. The core validation logic rests on three simultaneous spectral events:

  • Collapse of the Amine Doublet: Transformation of the primary amine

    
     doublet into a secondary sulfonamide 
    
    
    
    singlet.
  • Sulfonyl Shift: A diagnostic frequency shift of the

    
     asymmetric stretch.
    
  • Formation of the S-N Bond: Appearance of the S-N stretching vibration in the fingerprint region.

Mechanistic & Spectral Basis[2][3][4][5][6]

To validate the reaction, one must correlate the chemical mechanism with specific changes in molecular vibration.

The Reaction

The nucleophilic attack of a primary amine (


) on a sulfonyl chloride (

) eliminates

to form the sulfonamide.
The Spectral Transformation Matrix
Functional GroupVibration ModeStarting Material (Frequency)Product: Sulfonamide (Frequency)Diagnostic Change
Amine (

)
Stretching3500–3300 cm⁻¹ (Doublet: Asym & Sym)3350–3200 cm⁻¹ (Singlet:

)
Doublet

Singlet
Intensity decreases; band sharpens.[1]
Sulfonyl (

)
Asymmetric Stretch1375–1360 cm⁻¹ (High energy due to Cl EWG)1335–1320 cm⁻¹ Red Shift (~40 cm⁻¹) Loss of Cl lowers the force constant.
Sulfonyl (

)
Symmetric Stretch1190–1170 cm⁻¹ 1160–1150 cm⁻¹ Minor Red Shift Less diagnostic but confirmatory.[1]
S-N Bond StretchingAbsent 930–900 cm⁻¹ Appearance New band in fingerprint region.[1]

Expert Insight: The most reliable indicator is often the shift of the asymmetric


 band from ~1370 cm⁻¹ (chloride) to ~1330 cm⁻¹ (amide). The chloride is highly electronegative, stiffening the 

bond; replacing Cl with N relaxes this bond slightly, lowering the wavenumber [1, 2].

Comparative Analysis: IR vs. NMR vs. HPLC-MS

While IR is powerful, it must be contextualized against alternatives.[1]

FeatureFTIR (Mid-IR) ¹H NMR HPLC-MS
Primary Utility Kinetic monitoring; Functional group confirmation.[1]Structural proof; Purity assessment.[1][2][3]Trace impurity detection; Mass confirmation.[1]
Speed Seconds (Real-time/In-situ).[1]Minutes to Hours (Sample prep required).[1][4]Minutes (Column equilibration + Run time).
Specificity Moderate. Diagnostic bands can overlap in complex matrices.[1]High. Definitive scalar coupling (

-coupling) and integration.
High. Separates components; definitive

.
Sample State Solid, Liquid, or Gas (PAT probes available).[1]Solution only (requires deuterated solvents).[1]Solution only.
Limit of Detection ~0.1 - 1%~0.1%< 0.01% (ppm/ppb levels).
Sulfonamide Validation Good. Relies on

shift and

topology change.
Excellent. Disappearance of

protons; shift of aromatic protons.
Excellent. Observation of

and fragmentation.

Protocol: Self-Validating IR Workflow

This protocol uses a "Self-Validating" approach, meaning the user must actively disprove the presence of starting materials to confirm the product.

Equipment
  • FTIR Spectrometer (ATR accessory recommended for solids/oils).[1]

  • Reference Standards: Pure Sulfonyl Chloride, Pure Amine.[1]

Step-by-Step Methodology
Phase 1: Establish Baselines (The Control)
  • Background Scan: Collect an air/solvent background spectrum (32 scans, 4 cm⁻¹ resolution).[1]

  • Reactant A (Sulfonyl Chloride): Record spectrum. Note the exact position of the

    
     asymmetric stretch (e.g., 1372 cm⁻¹).
    
  • Reactant B (Amine): Record spectrum. Note the

    
     doublet (e.g., 3400/3320 cm⁻¹).
    
Phase 2: Reaction Monitoring
  • Sampling: Aliquot reaction mixture at

    
     and intervals (e.g., every 15 mins).
    
  • Workup (Mini): If solvent obscures the IR region (e.g., DMF/DMSO absorb strongly), perform a rapid mini-extraction (EtOAc/Water) and spot the organic layer on the ATR crystal, allowing solvent to evaporate.[1]

Phase 3: Validation Criteria (The "Go/No-Go")

Analyze the spectrum for the following Simultaneous Events :

  • Criterion A (Amine Consumption): The double peak at >3300 cm⁻¹ must collapse into a single, sharper peak around 3250 cm⁻¹.

    • Failure Mode: Retention of doublet = Unreacted amine.[1]

  • Criterion B (Sulfonyl Shift): The strong band at ~1370 cm⁻¹ must disappear and be replaced by a new strong band at ~1330 cm⁻¹.

    • Failure Mode: Peak remains at 1370 cm⁻¹ = Unreacted sulfonyl chloride (or hydrolysis to sulfonic acid if broad OH appears).[1]

  • Criterion C (S-N Formation): Look for a new band appearing at ~900-930 cm⁻¹.[1]

Visualization of Workflows

Diagram 1: The Self-Validating Experimental Workflow

ReactionMonitoring cluster_inputs Phase 1: Controls Ref_Cl Ref: Sulfonyl Chloride (SO2 @ ~1370 cm-1) Start Start Reaction Ref_Am Ref: Primary Amine (NH2 Doublet @ ~3400 cm-1) Sample Aliquot & Mini-Workup (Remove Solvent) Start->Sample Measure Acquire FTIR Spectrum Sample->Measure Decision Spectral Analysis Measure->Decision Result_Success VALIDATED 1. NH Doublet -> Singlet 2. SO2 Shift (1370->1330) 3. S-N Band Appearance Decision->Result_Success Criteria Met Result_Fail INCOMPLETE Retest or Adjust Conditions Decision->Result_Fail Criteria Failed Result_Fail->Sample Continue Reaction

Caption: Workflow for monitoring sulfonamide formation, emphasizing the comparison against starting material reference spectra.

Diagram 2: Spectral Interpretation Logic Tree

SpectralLogic Input Analyze Spectrum (Fingerprint & Functional Regions) Check_NH Check 3300-3500 cm-1 Input->Check_NH Check_SO2 Check 1300-1400 cm-1 Input->Check_SO2 Doublet Doublet Present? Check_NH->Doublet Shift Peak Shifted 1370 -> 1330? Check_SO2->Shift Unreacted_Amine Unreacted Amine Doublet->Unreacted_Amine Yes Sulfonamide Sulfonamide Confirmed Doublet->Sulfonamide No (Singlet) Unreacted_Cl Unreacted Sulfonyl Cl Shift->Unreacted_Cl No (Remains 1370) Shift->Sulfonamide Yes (New 1330)

Caption: Decision tree for interpreting FTIR data. Both branches (NH topology and SO2 shift) must align for positive validation.

References

  • ACD/Labs. (2008).[1][5] IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2022).[1] Experimental and theoretical investigation of conformational states... in crystalline sulfonamides. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022).[1] Structure and Computational Studies of New Sulfonamide Compound. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2020).[1] Infrared Spectra of Some Common Functional Groups: Amines and Sulfonamides. Retrieved from [Link][1]

  • Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides: Synthesis and Characterization. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Tert-butoxy)ethane-1-sulfonamide

This guide provides essential safety and logistical information for the handling and disposal of 2-(Tert-butoxy)ethane-1-sulfonamide. As your partner in laboratory safety, we aim to provide value beyond the product itsel...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-(Tert-butoxy)ethane-1-sulfonamide. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through technical expertise and a commitment to your well-being. The following protocols are designed to be a self-validating system, ensuring a safe laboratory environment.

Understanding the Hazard: A Proactive Approach to Safety

While comprehensive toxicological data for 2-(Tert-butoxy)ethane-1-sulfonamide is not widely available, its chemical structure necessitates a cautious approach. The presence of a sulfonamide group and a tert-butoxy ether linkage suggests potential for skin and eye irritation. Therefore, all handling procedures should be conducted under the assumption that the compound is hazardous upon contact, inhalation, or ingestion. The primary engineering control for handling this and other potentially hazardous chemicals is the use of a chemical fume hood.[1]

Core Personal Protective Equipment (PPE) Directives

The selection of appropriate PPE is the most critical step in mitigating exposure risks. The following recommendations are based on a risk-based approach to handling 2-(Tert-butoxy)ethane-1-sulfonamide.

Eye and Face Protection: The First Line of Defense

Rationale: The eyes are highly susceptible to chemical splashes, which can cause serious and irreversible damage.

  • Minimum Requirement: At all times when handling this compound, wear chemical-resistant safety goggles.[1]

  • Recommended for High-Risk Procedures: When there is a significant risk of splashing (e.g., transferring large volumes, heating solutions, or reacting under pressure), a face shield should be worn in addition to safety goggles.

Hand and Body Protection: Preventing Dermal Exposure

Rationale: Direct skin contact can lead to irritation or allergic reactions. Prolonged or repeated exposure may cause more severe effects.

  • Gloves: Wear suitable chemical-resistant gloves.[1][2] Nitrile gloves are a common and effective choice for many laboratory chemicals. However, it is crucial to regularly check for signs of degradation or permeation. Always wash your hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3]

  • Lab Coat: A standard laboratory coat should be worn and kept fully buttoned to protect against accidental spills.

  • Additional Protection: For tasks with a higher risk of spillage, consider using a chemically resistant apron over the lab coat.

Respiratory Protection: Safeguarding Against Inhalation

Rationale: While the vapor pressure of 2-(Tert-butoxy)ethane-1-sulfonamide may be low, fine powders or aerosols generated during handling can be inhaled.

  • Engineering Controls: All handling of this solid compound should be performed within a certified chemical fume hood to minimize the risk of inhalation.[1]

  • Respiratory Equipment: If a fume hood is not available or if there is a risk of generating significant dust or aerosols, a NIOSH-approved respirator may be necessary. The selection of the appropriate respirator should be based on a formal risk assessment of the specific procedure.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, procedural workflow is paramount for safety. The following steps provide a clear protocol for donning and doffing PPE.

Donning PPE: A Sequential Approach
  • Lab Coat: Put on your lab coat, ensuring it is fully buttoned.

  • Goggles/Face Shield: Don your eye and face protection.

  • Gloves: Put on your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

Doffing PPE: Minimizing Cross-Contamination
  • Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with your bare hands.

  • Lab Coat: Remove your lab coat, turning it inside out as you do so to contain any contamination.

  • Goggles/Face Shield: Remove your eye and face protection last.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Disposal Plan: Managing Contaminated Materials

Proper disposal of contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Contaminated PPE: All disposable PPE (e.g., gloves) that has come into contact with 2-(Tert-butoxy)ethane-1-sulfonamide should be considered chemical waste.

  • Waste Disposal: Place contaminated items in a designated, sealed container for special waste.[1] Arrange for disposal by a licensed disposal company, in accordance with all national and regional regulations.[1]

Emergency Procedures: Immediate First Aid

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[1] If irritation persists, seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If symptoms persist, seek medical attention.[1]

  • Ingestion: Wash out the mouth with plenty of water.[1] Seek immediate medical attention.

Visualizing the Workflow: PPE Selection Protocol

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling 2-(Tert-butoxy)ethane-1-sulfonamide risk_level Assess Task Risk start->risk_level low_risk Low Risk (e.g., small quantity transfer in fume hood) risk_level->low_risk Low high_risk High Risk (e.g., large volume, potential for splash) risk_level->high_risk High ppe_low Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat low_risk->ppe_low ppe_high Enhanced PPE: - Safety Goggles & Face Shield - Nitrile Gloves - Lab Coat - Chemical Apron (optional) high_risk->ppe_high proceed Proceed with Task ppe_low->proceed ppe_high->proceed

Caption: PPE selection workflow for handling 2-(Tert-butoxy)ethane-1-sulfonamide.

Summary of Personal Protective Equipment

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low Volume/Low Risk Safety GogglesNitrile GlovesLab CoatChemical Fume Hood
High Volume/High Risk Safety Goggles & Face ShieldNitrile GlovesLab Coat & Chemical ApronChemical Fume Hood

References

  • Safety Data Sheet - BroadPharm. (2016, October 19).
  • Safety Data Sheet. (2016, February 4).
  • Safety Data Sheet - Medline.
  • Material Safety Data Sheet (MSDS) - MSC Industrial Supply.
  • CHEMSTATION. - SDS Revision Date: 07/01/2024.
  • 2-(Tert-butoxy)ethane-1-sulfonamide | C6H15NO3S | CID 64201566 - PubChem.
  • SAFETY DATA SHEET - Fisher Scientific. (2007, July 24).
  • SAFETY DATA SHEET - Spectrum Chemical. (2020, October 6). Retrieved from Spectrum Chemical Mfg. Corp. website.
  • Safety data sheet - CPAChem. (2023, February 16).
  • 1341796-42-6|2-(tert-Butoxy)ethane-1-sulfonamide - BLDpharm.
  • 1247545-84-1 | 2-Butoxyethane-1-sulfonamide - ChemScene.
  • Safety Data Sheet - Electron Microscopy Sciences. (2025, February 26). Retrieved from Electron Microscopy Sciences website.
  • Safety data sheet of '- 2-BUTOXYETHANOL' (Version 1) - Biochem Chemopharma.
  • Material Safety Data Sheet - 2-Butoxyethanol, 97% - Cole-Parmer. (2002, December 3).

Sources

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